Nitroxoline
Description
This compound is a urinary antibacterial agent active against susceptible gram-positive and gram-negative organisms commonly found in urinary tract infections. It is a hydroxyquinoline derivative unrelated to other classes of drugs. This compound is active against bacterial gyrases.
This compound has been reported in Bos taurus with data available.
This compound is an orally bioavailable quinoline antibiotic, with potential antineoplastic activity. Upon oral administration, this compound may induce apoptosis and inhibit tumor cell proliferation in NF1-null Schwann cells in neurofibromatosis type I through as of yet undisclosed mechanism of actions, other than inhibiting the RAS/mitogen-activated protein kinase (MAPK) pathway, and possibly through modulating mitochondrial function. NF1 encodes neurofibromin which inactivates Ras. Loss of neurofibromin in neurofibromatosis type I results in increased Ras activity, which promotes the transcription of genes that drives tumor cell growth and proliferation. As an antibiotic, this compound inhibits bacterial RNA polymerase.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure in Merck Index, 9th ed, #6475; RN given refers to parent cpd
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIWZDNTCBHXAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046284 | |
| Record name | Nitroxoline | |
| Source | EPA DSSTox | |
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Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nitroxoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4), 2.73e+00 g/L | |
| Record name | SID11532939 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Nitroxoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4008-48-4 | |
| Record name | Nitroxoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4008-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nitroxoline [INN:BAN:DCF] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004008484 | |
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| Record name | Nitroxoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01422 | |
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| Record name | NITROXOLINE | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760393 | |
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| Record name | NITROXOLINE | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Nitroxoline | |
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| Record name | Nitroxoline | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.513 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITROXOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8M33244M6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nitroxoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180 °C | |
| Record name | Nitroxoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01422 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nitroxoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Nitroxoline: A Multifaceted Mechanistic Deep Dive for Researchers and Drug Developers
An In-depth Technical Guide on the Core Mechanism of Action
Introduction
Nitroxoline, a 5-nitro-8-hydroxyquinoline derivative, has a long-standing history as a urinary tract antiseptic.[1] However, its therapeutic potential is being re-evaluated for a broader range of applications, including the treatment of multidrug-resistant infections and various cancers.[2][3] This renewed interest stems from its multifaceted mechanism of action, which extends beyond simple antimicrobial activity to encompass the inhibition of key cellular enzymes and the modulation of critical signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it influences.
Core Mechanism 1: Metal Ion Chelation
A primary and well-established mechanism of this compound's action is its ability to chelate divalent metal ions, a property central to both its antimicrobial and anticancer effects.[4] By binding to essential metal ions such as zinc (Zn²⁺), iron (Fe²⁺), magnesium (Mg²⁺), and manganese (Mn²⁺), this compound disrupts numerous physiological processes that are dependent on these metallic cofactors.[1][5]
The stability of these complexes is crucial for its biological activity. The order of stability for this compound-metal ion complexes has been reported as Mn²⁺ > Mg²⁺ > Ca²⁺.[1] A study on a this compound-proline hybrid ligand at physiological pH (7.4) demonstrated a metal binding affinity order of Cu(II) > Zn(II) > Fe(II) > Fe(III).[6]
Table 1: Stability Constants of this compound with Divalent Cations
| Metal Ion | Log K (Stability Constant) | Reference |
| Mn²⁺ | 8.82 ± 0.4 | [7] |
| Mg²⁺ | 7.45 ± 0.25 | [7] |
| Ca²⁺ | 5.68 ± 0.18 | [7] |
This chelation activity disrupts the formation and integrity of bacterial biofilms, particularly those of pathogens like Pseudomonas aeruginosa, by sequestering metal ions essential for the biofilm matrix.[1]
Core Mechanism 2: Enzyme Inhibition
This compound's therapeutic effects are significantly attributed to its ability to inhibit a range of key enzymes involved in both microbial pathogenesis and cancer progression.
Table 2: Enzyme Inhibition by this compound
| Target Enzyme | Inhibition Constant | Cell Line/System | Reference |
| Methionine Aminopeptidase 2 (MetAP2) | IC₅₀ = 54.8 nM | In vitro | [8] |
| Sirtuin 1 (SIRT1) | IC₅₀ = 20.2 µM | In vitro | [9] |
| Sirtuin 2 (SIRT2) | IC₅₀ = 15.5 µM | In vitro | [9] |
| Cathepsin B (extracellular) | EC₅₀ = 0.239 µM | MCF-10A neoT cells | [10] |
| Cathepsin B (intracellular) | EC₅₀ = 16.8 µM | MCF-10A neoT cells | [10] |
Inhibition of MetAP2 and Sirtuins
This compound is a potent inhibitor of MetAP2, an enzyme crucial for angiogenesis, the formation of new blood vessels that is essential for tumor growth.[8] It also inhibits SIRT1 and SIRT2, NAD⁺-dependent deacetylases involved in cell cycle regulation and stress responses.[9] The inhibition of these enzymes contributes to the anti-angiogenic and pro-apoptotic effects of this compound in cancer cells.
Inhibition of Cathepsin B
Cathepsin B is a lysosomal cysteine protease that is often overexpressed in tumors and plays a role in extracellular matrix degradation, facilitating tumor invasion and metastasis. This compound has been shown to be a reversible inhibitor of Cathepsin B.[10]
Core Mechanism 3: Antimicrobial and Anti-Biofilm Activity
This compound exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[2] Its antimicrobial action is largely attributed to its metal chelating properties, which deprive bacteria of essential micronutrients.[5]
A significant aspect of its antimicrobial efficacy is its ability to disrupt and eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics.[1]
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Various Pathogens
| Pathogen | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | 1 - 8 | 4 | 8 | [11] |
| Klebsiella pneumoniae | 2 - 32 | 8 | 32 | [11] |
| Proteus mirabilis | 8 - 16 | 8 | 16 | [11] |
| Acinetobacter baumannii | 1 - 4 | 2 | 2 | [12] |
| Staphylococcus aureus (MRSA) | 1 - 8 | - | - | [2] |
| Enterococcus faecalis (VRE) | 2 - 16 | - | - | [2] |
| Candida albicans | 0.25 - 2 | - | - | [13] |
| Mycobacterium tuberculosis | 4 - 8 | - | 4 | [14] |
Core Mechanism 4: Modulation of Cellular Signaling Pathways
This compound exerts significant influence on intracellular signaling pathways, particularly those involved in cell growth, proliferation, and survival.
AMPK/mTOR Pathway
In cancer cells, this compound induces the activation of AMP-activated protein kinase (AMPK), a key energy sensor, which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway. This inhibition leads to a G1 phase cell cycle arrest and apoptosis.
STAT3 Pathway
This compound has also been identified as a novel inhibitor of the STAT3 signaling pathway.[7] By downregulating the phosphorylation of STAT3, it can reverse drug resistance and induce apoptosis in cancer cells.
Anticancer Activity: Cytotoxicity and Apoptosis Induction
The culmination of these mechanisms results in potent anticancer activity. This compound has been shown to be cytotoxic to a variety of cancer cell lines and induces apoptosis through both intrinsic and extrinsic pathways.
Table 4: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| T24 | Bladder Cancer | 7.85 | [7] |
| T24/DOX (Doxorubicin-resistant) | Bladder Cancer | 10.69 | [7] |
| T24/CIS (Cisplatin-resistant) | Bladder Cancer | 11.20 | [7] |
| J82 | Bladder Cancer | 9.93 | |
| MBT-2 | Bladder Cancer | 26.24 | |
| PC-3 | Prostate Cancer | ~10 | |
| AsPC-1 | Pancreatic Cancer | - | |
| Capan-2 | Pancreatic Cancer | - | |
| BxPC-3 | Pancreatic Cancer | - | |
| U87 | Glioblastoma | - | |
| U251 | Glioblastoma | - | |
| A549 | Lung Adenocarcinoma | - |
This compound treatment leads to a dose-dependent increase in apoptotic cells, as evidenced by an increase in TUNEL-positive cells and the cleavage of caspase-3 and PARP.
Experimental Protocols
MetAP2 Enzyme Inhibition Assay
This protocol is adapted from a high-throughput screening method for MetAP2 inhibitors.
-
Reagents:
-
Recombinant human MetAP2
-
Assay Buffer: 20 mM HEPES (pH 7.5), 40 mM KCl, 10 µM MnCl₂
-
Substrate: Methionyl-prolyl-p-nitroanilide (Met-Pro-pNA)
-
Proline aminopeptidase
-
This compound stock solution (in DMSO)
-
-
Procedure:
-
In a 96-well plate, incubate varying concentrations of this compound with MetAP2 in 45 µL of assay buffer for 20 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 5 µL of 6 mM Met-Pro-pNA and 0.005 units of proline aminopeptidase.
-
Record the absorbance at 405 nm at 30 minutes.
-
Calculate the percentage of inhibition relative to a solvent control (DMSO).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
Bacterial Biofilm Disruption Assay
This protocol outlines a method to assess the effect of this compound on pre-formed bacterial biofilms.
-
Materials:
-
Bacterial strain of interest (e.g., P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
96-well microtiter plate
-
This compound stock solution
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
-
Procedure:
-
Grow a bacterial culture overnight and dilute it to the desired concentration.
-
Inoculate the wells of a microtiter plate with the bacterial suspension and incubate for 24-48 hours to allow biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Add fresh medium containing various concentrations of this compound to the wells.
-
Incubate for a further 24 hours.
-
Wash the wells again with PBS.
-
Stain the adherent biofilms with Crystal Violet solution for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound dye with ethanol and measure the absorbance at a wavelength of 570 nm to quantify the biofilm biomass.
-
Cell Viability (MTT/XTT) Assay
This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound on cancer cells.
-
Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Add MTT or XTT solution to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
This assay uses the fluorescent dye JC-1 to detect changes in mitochondrial membrane potential, a hallmark of apoptosis.[4]
-
Reagents:
-
JC-1 dye
-
Cell culture medium
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
-
Procedure:
-
Culture cells in a suitable format (e.g., 96-well plate or culture dish).
-
Treat cells with this compound for the desired time. Include a positive control treated with CCCP.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer.
-
In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence.
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Uncovering this compound activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells [mdpi.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Synthesis, characterization and theoretical studies of this compound azo dye metal complexes and their role in mitigation of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. youtube.com [youtube.com]
- 11. Chelation in Antibacterial Drugs: From this compound to Cefiderocol and Beyond [mdpi.com]
- 12. Novel this compound derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fe(II), Mn(II), and Zn(II) Binding to the C-Terminal Region of FeoB Protein: An Insight into the Coordination Chemistry and Specificity of the Escherichia coli Fe(II) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Microbiological consequences of chelation of bivalent metal cations by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of Nitroxoline: A Journey from Discovery to Renewed Therapeutic Promise
An in-depth exploration of the history, synthesis, and evolving mechanisms of the antimicrobial agent Nitroxoline, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound, a synthetic antimicrobial agent chemically identified as 5-nitro-8-hydroxyquinoline, has traversed a remarkable journey from its mid-20th century origins to its current resurgence as a molecule of significant therapeutic interest. Initially introduced in the 1960s and widely utilized in Europe for the treatment of urinary tract infections (UTIs), its unique mode of action and favorable safety profile have propelled its re-investigation for a host of modern medical challenges, including multidrug-resistant infections and cancer.[1][2] This technical guide delves into the core aspects of this compound's discovery, its historical and current synthesis protocols, and the evolving understanding of its multifaceted mechanism of action.
Discovery and Historical Context
This compound was first described in the 1950s and has been a therapeutic option for UTIs in several European countries for over half a century.[3][4] Its development marked a significant advancement in the management of common bacterial infections. While the specific individuals or commercial entity responsible for its initial discovery and synthesis are not readily apparent in publicly available literature, foundational studies and early patents paved the way for its clinical application.[1]
Synthesis of this compound
The conventional and historically significant method for synthesizing this compound involves a two-step process starting from 8-hydroxyquinoline.[5]
Experimental Protocol: Synthesis of this compound
Step 1: Nitrosation of 8-hydroxyquinoline to 5-nitroso-8-hydroxyquinoline
This initial step involves the reaction of 8-hydroxyquinoline with a nitrosating agent, typically sodium nitrite, in an acidic medium. The nitroso group is introduced at the 5-position of the quinoline ring.
Step 2: Oxidation of 5-nitroso-8-hydroxyquinoline to 5-nitro-8-hydroxyquinoline (this compound)
The intermediate, 5-nitroso-8-hydroxyquinoline, is then oxidized to yield the final product, this compound. A common protocol for this oxidation is as follows:
-
Reactants: Finely ground 5-nitroso-8-hydroxyquinoline hydrochloride (15.0 g, 0.07 mol) is slowly added to a beaker containing a mixture of concentrated nitric acid (45 mL) and water (30 mL).[6]
-
Reaction Conditions: The reaction is conducted under ice bath conditions to maintain a controlled temperature, with continuous stirring at 17°C for 85 minutes.[6]
-
Work-up: Upon completion, an equal volume of cold water is added, and the mixture is cooled to 0°C. The pH is then adjusted to 13.0 with a cold concentrated potassium hydroxide solution. The resulting red potassium salt is decomposed by neutralization with acetic acid.[6]
-
Purification: The precipitate is collected via suction filtration, washed with water, and then recrystallized from ethanol to yield bright yellow crystals of this compound.[6]
This process has been refined over the years to improve yield and purity, with a focus on controlling the formation of undesired side-products such as 7-nitro this compound.[5]
Antimicrobial Spectrum and Efficacy
From its early days, this compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1] Its efficacy against common uropathogens has been a cornerstone of its clinical use.
Table 1: In Vitro Antimicrobial Activity of this compound against Uropathogens
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli | 4 | 8 |
| Klebsiella pneumoniae | 8 | 32 |
| Proteus mirabilis | 8 | 16 |
| Acinetobacter baumannii | 2 | 2 |
Data compiled from recent in vitro studies on uropathogens isolated in China.[7]
Early in vivo studies in volunteers demonstrated that oral administration of this compound resulted in significant urinary concentrations of the active drug, supporting its use for UTIs.[8]
Mechanism of Action: An Evolving Understanding
The primary mechanism of action of this compound has long been attributed to its ability to chelate divalent metal ions, which are essential cofactors for numerous bacterial enzymes.[1][9] This chelation disrupts critical cellular processes, leading to a bacteriostatic effect.
Core Mechanisms of this compound Action:
-
Metal Ion Chelation: this compound's structure allows it to form stable complexes with metal ions such as iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺).[1] This sequestration of essential metals inhibits the function of metal-dependent enzymes.
-
Enzyme Inhibition: Key enzymes targeted by this metal chelation include RNA polymerase, which is crucial for transcription, and metallo-β-lactamases, which are responsible for resistance to many β-lactam antibiotics.[1][10]
-
Biofilm Disruption: this compound has been shown to be effective in disrupting bacterial biofilms, which are notoriously difficult to eradicate with conventional antibiotics. This activity is also linked to its ability to chelate metal ions within the biofilm matrix.[4]
-
Inhibition of Quorum Sensing: More recent research has indicated that this compound can interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate virulence and biofilm formation.[9]
The following diagram illustrates the workflow for investigating the metal-chelating activity of this compound.
Caption: Workflow for assessing this compound's metal chelation.
Signaling Pathways and Repurposing Potential
Recent investigations into this compound's anticancer properties have shed light on its interaction with cellular signaling pathways. In prostate cancer cells, this compound has been shown to induce the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway.[11] This leads to cell cycle arrest and apoptosis.
The diagram below illustrates the proposed signaling pathway affected by this compound in cancer cells.
Caption: this compound's impact on the AMPK/mTOR signaling pathway.
This newfound understanding of its molecular targets has opened up avenues for repurposing this compound as an anticancer agent.[2] Furthermore, its efficacy against multidrug-resistant bacteria has sparked renewed interest in its use as a valuable tool in the fight against antimicrobial resistance.[1]
Conclusion
This compound's journey from a mid-century antibiotic for UTIs to a modern-day candidate for treating complex diseases is a testament to the enduring value of established pharmaceuticals. Its well-understood synthesis, favorable safety profile, and unique multi-target mechanism of action make it a compelling subject for continued research and development. As the challenges of antimicrobial resistance and the need for novel cancer therapies intensify, the story of this compound serves as a powerful reminder of the untapped potential that may lie within the annals of pharmaceutical history.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Synthesis and evaluation of a large library of this compound derivatives as pancreatic cancer antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. data.epo.org [data.epo.org]
- 6. Review of the literature and individual patients’ data meta-analysis on efficacy and tolerance of this compound in the treatment of uncomplicated urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel this compound derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of this compound and sulphamethizole alone and in combination in urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. bioengineer.org [bioengineer.org]
- 11. Repurposing of this compound as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]
Nitroxoline: A Foundational Research and Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxoline, an 8-hydroxyquinoline derivative, is a long-established antimicrobial agent primarily used for treating urinary tract infections (UTIs).[1][2][3] Its unique mechanism of action, centered around metal ion chelation, has garnered renewed interest for its potential in broader therapeutic applications, including anti-cancer and anti-biofilm strategies.[1][4][5][6][7] This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its multifaceted mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its impact on critical cellular signaling pathways.
Core Mechanism of Action: Metal Ion Chelation
The primary mechanism underpinning this compound's biological activity is its function as a potent chelating agent for divalent metal cations, particularly Zn²⁺ and Fe²⁺.[4][5][8] This sequestration of essential metal ions disrupts numerous cellular processes in both microbial and cancer cells, which rely on these cations as cofactors for enzymatic activity.[1][5]
In Antimicrobial Applications:
-
Enzyme Inhibition: By chelating metal ions, this compound inhibits crucial bacterial enzymes, including RNA polymerase.[9][10]
-
Biofilm Disruption: this compound effectively disrupts bacterial biofilms by chelating iron and zinc ions from the biofilm matrix, which is critical for its structural integrity.[5][8] This action can restore the efficacy of other antibiotics that are otherwise rendered ineffective by the protective biofilm.[1]
-
Inhibition of Metallo-β-lactamases (MBLs): this compound can inhibit MBLs, such as NDM-1 and VIM-2, by chelating the Zn²⁺ ions necessary for their enzymatic activity, thus helping to overcome carbapenem resistance.[4][5]
In Anticancer Applications:
-
Inhibition of Angiogenesis: this compound exhibits anti-angiogenic properties by inhibiting methionine aminopeptidase 2 (MetAP2), a metal-dependent enzyme crucial for the formation of new blood vessels that tumors require to grow.[3][4][8]
-
Induction of Apoptosis: The compound can induce apoptosis (programmed cell death) in various cancer cell lines.[11][12]
-
Inhibition of Cancer Cell Migration and Invasion: this compound inhibits cathepsin B, a cysteine protease involved in the degradation of the extracellular matrix, thereby impeding the migration and invasion of tumor cells.[4][8][13]
-
Generation of Reactive Oxygen Species (ROS): In some cancer cell lines, this compound has been shown to increase the production of reactive oxygen species, leading to oxidative stress and cytotoxicity, particularly in the presence of copper ions.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from foundational studies on this compound, including its anticancer and antimicrobial activities.
Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T24 | Bladder Cancer | 10.93 (for DOX-resistant) | [14] |
| T24/CIS | Bladder Cancer (Cisplatin-resistant) | 58.04 | [14] |
| HUVEC | Endothelial Cells | Increased vs. parent drug | [15] |
| HL60 | Leukemia | More cytotoxic than clioquinol | [8] |
| DHL-4 | Lymphoma | More cytotoxic than clioquinol | [8] |
| PANC-1 | Pancreatic Cancer | More cytotoxic than clioquinol | [8] |
| A2780 | Ovarian Cancer | More cytotoxic than clioquinol | [8] |
IC50 (Half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Antimicrobial Activity of this compound (MIC Values)
| Bacterial Species | Resistance Profile | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | ESBL-producing & Non-ESBL-producing | 8 | - | [16] |
| Escherichia coli | - | 4 | - | [17] |
| Escherichia coli | Urine Isolates | 2-4 | - | [10][18] |
| Klebsiella pneumoniae | - | 4 | - | [18] |
| Proteus mirabilis | - | 8 | - | [18] |
| Acinetobacter baumannii | - | 2 (median broth MIC) | - | [17] |
| Pseudomonas aeruginosa | - | 32 | - | [17] |
| Enterobacterales | - | 4 (median broth MIC) | - | [17] |
| Moraxellaceae | - | 2 (median broth MIC) | - | [17] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Signaling Pathways and Experimental Workflows
This compound's Impact on Cancer Cell Signaling
This compound has been shown to modulate several key signaling pathways involved in cancer progression.
AMPK/mTOR Signaling Pathway in Prostate Cancer
This compound induces G1 cell cycle arrest and apoptosis in prostate cancer cells by activating the AMP-activated protein kinase (AMPK) pathway and subsequently inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[19][20] This leads to a decrease in cyclin D1 and phosphorylated Rb, and activation of Chk2.[19][20]
Caption: this compound-mediated AMPK/mTOR signaling in prostate cancer.
STAT3 Signaling Pathway in Bladder Cancer
In drug-resistant urothelial bladder cancer cells, this compound has been identified as a novel inhibitor of the STAT3 signaling pathway.[14] It downregulates the expression of p-STAT3 (Y705), P-glycoprotein (P-gp), Cyclin D1, and Mcl-1, leading to the promotion of apoptosis and G0/G1 cell cycle arrest.[14]
Caption: this compound's inhibition of the STAT3 pathway in bladder cancer.
Experimental Workflow: In Vitro Cytotoxicity Assay
A common method to determine the in vitro anticancer activity of this compound is the MTT assay.[11]
Caption: Workflow for an MTT-based cytotoxicity assay.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from preclinical evaluations of this compound's anticancer activity.[11]
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of approximately 3,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (e.g., graded concentrations from 0.66 µM to 84 µM).[11] Include vehicle control wells treated with medium containing the same concentration of DMSO used to dissolve the this compound.
-
Incubation: Incubate the treated plates for 96 hours under the same conditions as step 2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blot for Protein Expression Analysis
This protocol is a general guide for assessing changes in protein expression, such as p-STAT3 and P-gp, following this compound treatment.[14]
Objective: To determine the effect of this compound on the expression levels of specific proteins in cancer cells.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-P-gp, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression.
Conclusion
This compound's foundational research reveals a versatile molecule with a well-defined mechanism of action rooted in metal ion chelation. This core property translates into a broad spectrum of antimicrobial activities and promising multi-pronged anti-cancer effects, including the inhibition of angiogenesis, induction of apoptosis, and suppression of metastasis. The quantitative data from in vitro studies provide a solid basis for its further investigation, while the established experimental protocols offer a clear path for future research. The elucidation of its impact on key signaling pathways, such as AMPK/mTOR and STAT3, further underscores its potential as a repurposed therapeutic agent. This technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of this compound in an era of growing antimicrobial resistance and the need for novel cancer therapies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. ijnrd.org [ijnrd.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. This compound: treatment and prevention of urinary tract infections from the urologist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: repurposing its antimicrobial to antitumor application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Preclinical pharmacodynamic evaluation of antibiotic this compound for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicalkland.com [chemicalkland.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and Validation of this compound as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Uncovering this compound activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Repurposing of this compound as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Nitroxoline's Role in Quorum Sensing Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quorum sensing (QS), a cell-to-cell communication mechanism in bacteria, orchestrates the expression of virulence factors and biofilm formation, posing a significant challenge in the treatment of chronic and drug-resistant infections. Nitroxoline, a long-established antimicrobial agent, has emerged as a potent inhibitor of QS-mediated phenotypes. This technical guide provides an in-depth exploration of this compound's role as a quorum sensing inhibitor, with a focus on its core mechanism of action, its impact on key pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, and detailed methodologies for its investigation. Through its potent metal-chelating properties, this compound disrupts essential bacterial processes that are intricately linked with quorum sensing, leading to a significant reduction in biofilm formation and virulence. This guide consolidates quantitative data, experimental protocols, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in the field of antimicrobial drug development.
Introduction to Quorum Sensing and this compound
Quorum sensing is a process of bacterial cell-to-cell communication that allows bacteria to monitor their population density and collectively alter gene expression. This regulation is mediated by the production and detection of small signaling molecules called autoinducers. When the concentration of these autoinducers reaches a certain threshold, it triggers a cascade of gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor secretion, and motility.[1][2]
This compound (5-nitro-8-hydroxyquinoline) is an oral antibiotic that has been used for decades in the treatment of urinary tract infections.[3] Its primary mechanism of action is attributed to its ability to chelate divalent and trivalent metal cations, particularly iron (Fe²⁺/Fe³⁺) and zinc (Zn²⁺).[3] This metal sequestration disrupts various essential enzymatic processes within bacterial cells. Recent research has highlighted a secondary, yet equally important, role for this compound as an anti-virulence agent through the inhibition of quorum sensing.[4]
Core Mechanism of Action: Metal Chelation and Quorum Sensing Interference
The anti-quorum sensing activity of this compound is intrinsically linked to its metal-chelating capabilities. Essential metal ions, such as iron and zinc, are not only crucial for bacterial growth and metabolism but also play a vital role in the structure and function of proteins involved in quorum sensing and biofilm formation.[3]
By sequestering these metal ions, this compound indirectly disrupts QS pathways. In Pseudomonas aeruginosa, iron availability is known to regulate the expression of type IV pili, which are critical for biofilm formation.[3] this compound's chelation of iron interferes with this process, thereby inhibiting biofilm development.[3] Furthermore, transcriptomic studies have shown that this compound treatment in Staphylococcus aureus biofilms leads to a rapid upregulation of genes involved in iron acquisition, indicating a state of iron starvation induced by the drug.[5] This disruption of metal homeostasis is a key factor in its anti-biofilm and, consequently, its anti-quorum sensing effects.
While a direct interaction with core QS regulatory proteins like LasR or AgrA has not been definitively established to be the primary mechanism, the downstream consequences of metal ion deprivation severely impact the expression of QS-controlled phenotypes.
Impact on Key Pathogens
Pseudomonas aeruginosa
P. aeruginosa is a notorious opportunistic pathogen that relies on complex, interconnected QS systems (las, rhl, and pqs) to regulate its virulence and form robust biofilms.[6]
-
Inhibition of Biofilm Formation: Sub-inhibitory concentrations of this compound have been shown to reduce P. aeruginosa biofilm mass by up to 80%.[3]
-
Dispersal of Pre-formed Biofilms: this compound can also induce the dispersal of established biofilms.[3]
-
Alteration of Biofilm Architecture: Confocal laser scanning microscopy (CLSM) has revealed that in the presence of this compound, P. aeruginosa forms thin, reticulate biofilm structures instead of the typical dense, confluent layers.[7]
The primary mechanism for these effects is the chelation of iron and zinc, which are essential for biofilm integrity and development.[3]
Staphylococcus aureus
S. aureus, including methicillin-resistant strains (MRSA), utilizes the accessory gene regulator (agr) QS system to control the expression of a wide array of virulence factors, such as toxins and degradative enzymes.[8]
-
Eradication of Biofilms: this compound demonstrates broad-spectrum biofilm-eradicating activities against MRSA.[9]
-
Induction of Iron Starvation Response: Transcriptomic analysis of MRSA biofilms treated with this compound reveals a significant upregulation of genes involved in iron acquisition, such as those for siderophore biosynthesis (sbnC) and iron-regulated surface determinants (isdB), confirming that this compound's mode of action involves inducing iron starvation.[5]
Quantitative Data on this compound's Anti-Biofilm and Antimicrobial Activity
The following tables summarize the quantitative data on the efficacy of this compound against P. aeruginosa and S. aureus.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | Source | MIC (µg/mL) | Reference |
| P. aeruginosa PAO1 | Laboratory strain | 64 | [3] |
| P. aeruginosa UR5586-10 | Urinary Tract Infection | 16 | [3] |
| P. aeruginosa BK6695-10 | Blood culture | 32 | [3] |
| P. aeruginosa VA9057-10 | Wound infection | 32 | [3] |
| S. aureus (MRSA-1707) | Clinical Isolate | 11.7 (93.8 µM) | [5] |
Table 2: Anti-Biofilm Activity of this compound
| Pathogen | Assay | This compound Concentration | Effect | Reference |
| P. aeruginosa | Biofilm mass synthesis | Sub-MIC | Up to 80% reduction | [3] |
| A. baumannii | Minimum Biofilm Eradication Concentration (MBEC) | 46.9 µM | Eradication of biofilm | [9] |
| S. aureus (MRSA) | Minimum Biofilm Eradication Concentration (MBEC) | 93.8 µM | Eradication of biofilm | [5] |
| S. aureus (MRSA) | ex vivo porcine skin model | 400 µM | 2-3 log reduction in viable cells | [10] |
Table 3: Effect of this compound on Gene Expression in MRSA Biofilms (RT-qPCR)
| Gene | Function | Fold Upregulation (after 2h treatment with 9.38 µM this compound) | Reference |
| isdB | Iron acquisition | 104.4 ± 38.4 | [5] |
| sbnC | Siderophore biosynthesis | 67.8 ± 13.2 | [5] |
| opp-1C | Oligopeptide transport | 35.0 ± 10.0 | [5] |
| opp-1D | Oligopeptide transport | 10.2 ± 0.8 | [5] |
Signaling Pathways and Experimental Workflows
Quorum Sensing Pathways
The following diagrams illustrate the key quorum sensing pathways in P. aeruginosa and S. aureus.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Role of Iron in Staphylococcus aureus Infection and Human Disease: A Metal Tug of War at the Host—Microbe Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (this compound) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcript Profiling of this compound-Treated Biofilms Shows Rapid Up-regulation of Iron Acquisition Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zinc oxide nanoparticles inhibits quorum sensing and virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Uncovering this compound activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a broad-spectrum biofilm-eradicating agent against pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Initial Investigations into the Anticancer Properties of Nitroxoline: A Technical Overview
Introduction
Nitroxoline, an 8-hydroxyquinoline derivative, has a long-established history as an oral antibiotic for treating urinary tract infections.[1][2] In recent years, a growing body of preclinical research has illuminated its potential as a repurposed anticancer agent, demonstrating efficacy against a range of malignancies including bladder, prostate, pancreatic, and breast cancers.[3][4] Initial investigations have revealed that this compound exerts its antitumor effects through a multifaceted mechanism of action, targeting several key signaling pathways involved in cancer cell proliferation, survival, angiogenesis, and metastasis.[1][5] This technical guide provides an in-depth summary of the foundational research into this compound's anticancer properties, presenting quantitative data, detailed experimental protocols, and visual representations of its core mechanisms of action.
Mechanisms of Action and Key Signaling Pathways
This compound's anticancer activity stems from its ability to modulate multiple cellular targets and pathways. Unlike highly specific targeted therapies, it engages a broader spectrum of molecular machinery, contributing to its efficacy in various cancer types. The primary mechanisms identified in initial studies include the inhibition of angiogenesis, induction of cell cycle arrest and apoptosis, and interference with key oncogenic signaling cascades.
Inhibition of Angiogenesis via MetAP2 and Sirtuin Inhibition
One of the first discovered anticancer properties of this compound is its potent anti-angiogenic activity.[3][6] This is primarily achieved through the inhibition of Methionine aminopeptidase-2 (MetAP2), a protein crucial for the formation of new blood vessels.[7][8] Studies have shown that this compound inhibits MetAP2 activity at nanomolar concentrations.[7]
Additionally, this compound inhibits sirtuins (SIRT1 and SIRT2), a class of histone deacetylases.[9] The dual inhibition of MetAP2 and SIRT1 leads to the hypo-phosphorylation of the retinoblastoma protein (pRb) and an increase in the levels and acetylation of the tumor suppressor p53.[9] This cascade of events ultimately induces senescence in endothelial cells, further contributing to the suppression of angiogenesis.[9]
Modulation of the AMPK/mTOR Signaling Pathway
In prostate cancer cells, this compound has been shown to activate AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[10] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[10][11] The mTOR pathway is a central regulator of cell growth and proliferation, and its inhibition leads to G1 phase cell cycle arrest and the induction of apoptosis.[10] This is achieved by decreasing the protein levels of key cell cycle regulators like cyclin D1 and Cdc25A, and reducing the phosphorylation of Rb.[10][11]
Induction of Apoptosis via Chk2 Activation
Beyond its effects on the AMPK/mTOR axis, this compound also induces DNA damage, leading to the activation of Checkpoint Kinase 2 (Chk2).[10] In the context of this compound treatment, activated Chk2 functions as a pro-apoptotic inducer, further contributing to cancer cell death.[10] Interestingly, this activation is also dependent on AMPK.[10][11] While this compound induces apoptosis, it can simultaneously evoke a cytoprotective autophagy response, which may temper the apoptotic effect.[10][11]
Inhibition of STAT3 Signaling in Drug-Resistant Cancer
In the context of drug-resistant urothelial bladder cancer, this compound has been identified as a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[12] The STAT3 pathway is often overactive in cancer and plays a key role in chemoresistance.[12] this compound's ability to inhibit this pathway makes it a promising candidate for overcoming resistance to conventional chemotherapy agents like doxorubicin and cisplatin.[12][13]
Quantitative Data on Anticancer Activity
The anticancer efficacy of this compound has been quantified in numerous studies using both in vitro cell line models and in vivo animal xenografts.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting cellular processes. IC50 values for this compound have been determined across a wide range of cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| HUVEC | Endothelial | 1.9 µM | - | [7] |
| T24 | Bladder Cancer | 7.85 µM | 48 hours | [13] |
| 5637 | Bladder Cancer | ~1-2 µM | 96 hours | [14] |
| J82 | Bladder Cancer | 9.93 µM | 48 hours | [15] |
| T24/DOX | Doxorubicin-Resistant Bladder Cancer | 10.69 µM | 48 hours | [13] |
| T24/CIS | Cisplatin-Resistant Bladder Cancer | 11.20 µM | 48 hours | [13] |
| KCC853 | Renal Cancer | ~1-2 µM | 96 hours | [14] |
| MBT-2 | Bladder Cancer (Murine) | 26.24 µM | 48 hours | [15] |
| HepG-2 | Liver Cancer | 19.70 µg/mL | - | [9] |
| HCT-116 | Colon Cancer | 45.48 µg/mL | - | [9] |
| MCF-7 | Breast Cancer | 52.78 µg/mL | - | [9] |
| A-549 | Lung Cancer | 28.79 µg/mL | - | [9] |
Note: IC50 values can vary based on the specific assay conditions and treatment durations.
In Vivo Tumor Growth Inhibition
Preclinical studies using mouse models have demonstrated significant tumor growth inhibition following this compound administration.
| Cancer Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Breast Cancer Xenograft | - | 60% reduction in tumor volume | [7] |
| Urological Tumor Orthotopic Model | 30 mg/kg, twice daily | 40-60% | [3][6] |
| Urological Tumor Orthotopic Model | 120-240 mg/kg, twice daily | 50-85% | [3] |
| T24 Bladder Tumor Orthotopic Model | 120 mg/kg | 83.9% | [3] |
| KCC853 Renal Tumor Orthotopic Model | 240 mg/kg | 63.7% | [14] |
| T24/DOX Xenograft | 40 mg/kg, oral admin. | 65% reduction in tumor weight | [13] |
| T24/CIS Xenograft | 40 mg/kg, oral admin. | 54% reduction in tumor weight | [13] |
Key Experimental Protocols
The investigation of this compound's properties has relied on a set of standard preclinical cancer research methodologies.
In Vitro Cell Viability (MTT/XTT Assay)
-
Objective: To determine the dose-dependent cytotoxic effect of this compound on cancer cell lines.
-
Methodology:
-
Cells are seeded into 96-well plates at a density of approximately 3,000-5,000 cells per well and allowed to adhere for 24 hours.[14]
-
The growth medium is replaced with a medium containing graded concentrations of this compound (e.g., from 0.66 µM to 84 µM).[14]
-
Cells are incubated with the compound for a specified period, typically ranging from 48 to 96 hours.[13][14]
-
Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT is added to each well.[14]
-
Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
After a 4-hour incubation, the formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells, and IC50 values are calculated using nonlinear regression analysis.[14]
-
In Vivo Orthotopic Bladder Cancer Xenograft Model
-
Objective: To evaluate the antitumor efficacy of this compound in a clinically relevant animal model.
-
Methodology:
-
Animal Model: Athymic nude mice (e.g., Balb/c nu/nu, 8 weeks old) are used.[3]
-
Tumor Cell Implantation: Mice are anesthetized, and a catheter is inserted into the bladder via the urethra. The bladder wall is pre-conditioned to facilitate tumor cell adhesion. Human bladder cancer cells (e.g., T24) are then instilled into the bladder.
-
Treatment: After allowing several days for the tumor to establish, mice are randomized into treatment and control groups. The treatment group receives this compound, often administered via oral gavage or injection at specified doses (e.g., 30-240 mg/kg, twice daily).[3] The control group receives a vehicle solution.
-
Monitoring: Tumor growth can be monitored non-invasively if using luciferase-expressing cancer cells via bioluminescence imaging. The general health and body weight of the mice are monitored throughout the study.
-
Endpoint Analysis: At the end of the study (e.g., after 2-4 weeks), mice are euthanized. The bladders are excised, and tumor weight and volume are measured.[7][13] Tissues can be processed for further analysis, such as immunohistochemistry (for proliferation markers like Ki-67) or Western blotting.[7][15]
-
Conclusion and Future Perspectives
Initial preclinical investigations strongly support the repositioning of this compound as a viable anticancer agent. Its ability to concurrently inhibit angiogenesis, disrupt critical oncogenic signaling pathways like mTOR and STAT3, and induce cell cycle arrest and apoptosis provides a strong rationale for its clinical development.[5][10][12] The drug's established safety profile and favorable pharmacokinetics, particularly its concentration in the urinary tract, make it an especially attractive candidate for urological malignancies.[3][6]
Ongoing and future research will be critical to fully elucidate its complex mechanisms, identify predictive biomarkers for patient stratification, and optimize its use in combination therapies.[5][16] Clinical trials are currently underway to evaluate this compound's efficacy, both as a monotherapy and in conjunction with other treatments like immunotherapy, which may pave the way for its integration into standard cancer treatment protocols.[5][16]
References
- 1. klandchemicals.com [klandchemicals.com]
- 2. chemicalkland.com [chemicalkland.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Application of this compound in urologic oncology – a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalkland.com [chemicalkland.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on Angiogenesis and Growth of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urologytimes.com [urologytimes.com]
- 9. researchgate.net [researchgate.net]
- 10. Repurposing of this compound as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and Validation of this compound as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer [ijbs.com]
- 13. Discovery and Validation of this compound as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical pharmacodynamic evaluation of antibiotic this compound for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: A Quick Look at Its R&D Progress and Clinical Results from the 2024 ASCO_GU [synapse.patsnap.com]
Nitroxoline's Assault on Bacterial Biofilms: A Technical Guide to Early Disruptive Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance has necessitated a renewed focus on alternative therapeutic strategies, with bacterial biofilms representing a significant clinical challenge. These structured communities of bacteria are notoriously tolerant to conventional antibiotics, contributing to persistent and chronic infections. Nitroxoline, an 8-hydroxyquinoline derivative with a long history as a urinary antiseptic, has emerged as a promising agent with potent anti-biofilm properties. This technical guide delves into the early studies that elucidated the core mechanisms by which this compound disrupts and eradicates bacterial biofilms, providing a comprehensive resource for researchers in the field. The primary mechanism of action for this compound's anti-biofilm activity is the chelation of essential divalent metal cations, particularly iron (Fe²⁺) and zinc (Zn²⁺), which are critical for biofilm formation and stability.[1][2][3]
Quantitative Analysis of this compound's Biofilm Eradication Activity
Early in vitro studies consistently demonstrated this compound's broad-spectrum efficacy against biofilms of various clinically relevant pathogens. The minimum biofilm eradication concentration (MBEC), the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm, has been a key metric in these evaluations.
| Pathogen | Strain | This compound MBEC (µM) | Comparator Antibiotic | Comparator MBEC (µM) | Reference |
| Acinetobacter baumannii | ATCC 19606 | 46.9 | Colistin | 1000 | [4] |
| Acinetobacter baumannii | ATCC 1794 | 46.9 - 93.8 | Colistin | >2000 | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | MRSA-1707 | 93.8 | Vancomycin | 1500 | [4] |
| Staphylococcus epidermidis | ATCC 12228 | 31.3 | - | - | [4] |
| Pseudomonas aeruginosa | Multiple Isolates | Sub-MIC concentrations showed up to 80% reduction in biofilm mass | - | - | [3] |
Core Mechanism: Divalent Cation Chelation and Iron Starvation
The foundational mechanism behind this compound's anti-biofilm activity is its ability to chelate divalent metal cations, which are essential for the structural integrity and metabolic processes within the biofilm.[1][5] Studies have shown that this compound's activity is comparable to EDTA derivatives in its ability to degrade biofilms by sequestering Fe²⁺ and Zn²⁺.[2] The reintroduction of these ions has been shown to restore biofilm formation, confirming their critical role.[2]
This metal chelation leads to a state of iron starvation within the biofilm, a phenomenon substantiated by transcriptomic studies. Treatment of MRSA biofilms with this compound resulted in the rapid upregulation of gene clusters involved in iron acquisition.[4] This response indicates that the bacterial cells are actively trying to compensate for the this compound-induced iron deficiency.
Signaling Pathway: Iron Starvation Response in MRSA
The following diagram illustrates the proposed signaling cascade initiated by this compound in MRSA biofilms, leading to an iron starvation response.
Caption: Proposed mechanism of this compound-induced iron starvation in MRSA biofilms.
Experimental Protocols
Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol is based on the Calgary Biofilm Device (CBD) method, a high-throughput screening tool.
Workflow Diagram:
Caption: Workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).
Detailed Methodology:
-
Biofilm Formation: A 96-well plate is inoculated with a standardized bacterial suspension. The Calgary Biofilm Device, a lid with 96 pegs, is placed onto the plate, and the assembly is incubated to allow for biofilm formation on the pegs.
-
Removal of Planktonic Cells: The peg lid is removed and rinsed to eliminate non-adherent, planktonic bacteria.
-
Antimicrobial Challenge: The lid is then transferred to a new 96-well plate where each well contains a different concentration of this compound. This plate is incubated for a specified challenge period.
-
Recovery and Disruption: Following the challenge, the pegs are rinsed again and placed into a plate with fresh growth medium. The entire apparatus is sonicated to dislodge the remaining viable bacteria from the pegs into the medium.
-
Quantification: The bacterial suspension from the recovery plate is serially diluted and plated to determine the number of colony-forming units (CFUs). The MBEC is identified as the lowest concentration of this compound that prevents bacterial regrowth from the treated biofilm.
Crystal Violet Biofilm Formation Assay
This method is used to quantify the total biofilm mass.
Methodology:
-
Biofilm Growth: Bacteria are cultured in a 96-well plate and incubated to allow for biofilm formation on the well surfaces.
-
Washing: The planktonic cells are removed by gently washing the wells with a buffer solution, typically phosphate-buffered saline (PBS).
-
Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution.
-
Destaining: After a further washing step to remove excess stain, the crystal violet that has been taken up by the biofilm is solubilized using a solvent such as ethanol or acetic acid.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 600 nm. The absorbance is directly proportional to the amount of biofilm present. Exposure to sub-MICs of this compound has been shown to inhibit de novo biofilm mass synthesis by up to 80% in a concentration-dependent manner.[3]
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis
This technique is employed to quantify the changes in gene expression in response to this compound treatment.
Workflow Diagram:
Caption: Workflow for Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR).
Methodology:
-
RNA Extraction: Biofilms are grown and then treated with this compound for a specific duration. Total RNA is then extracted from the bacterial cells.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR Amplification: The cDNA is used as a template in a qPCR reaction with primers designed to amplify specific genes of interest (e.g., iron uptake genes) and a reference (housekeeping) gene.
-
Data Analysis: The relative expression of the target genes is calculated by comparing the amplification levels in the this compound-treated samples to those in untreated controls, after normalization to the reference gene. For example, this compound treatment has been shown to up-regulate sbnC (siderophore biosynthesis) 67.8-fold and genes for ferrichrome ABC transporters up to 86.2-fold in MRSA biofilms after 2 hours.[4]
Conclusion
Early research has firmly established this compound as a potent agent for the disruption and eradication of bacterial biofilms. Its mechanism of action, centered on the chelation of essential metal ions and the subsequent induction of an iron starvation response, provides a clear rationale for its efficacy. The quantitative data from MBEC assays and the detailed insights from gene expression studies underscore its potential as a valuable therapeutic option for biofilm-associated infections. The experimental protocols outlined in this guide provide a foundation for further research into the anti-biofilm properties of this compound and its derivatives, paving the way for the development of novel treatment strategies to combat these persistent and challenging infections.
References
- 1. ijnrd.org [ijnrd.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (this compound) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcript Profiling of this compound-Treated Biofilms Shows Rapid Up-regulation of Iron Acquisition Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes: Nitroxoline in In Vivo Animal Models
Introduction
Nitroxoline is an established oral antibiotic primarily used for treating urinary tract infections (UTIs).[1][2] Recently, it has garnered significant attention for its potential as a repurposed drug in oncology and for combating multidrug-resistant pathogens.[3][4][5] Its multifaceted mechanism of action, which includes the chelation of metal ions, inhibition of key enzymes in angiogenesis and metastasis, and disruption of bacterial biofilms, makes it a compelling candidate for further investigation.[6][7][8][9] In vivo animal models are crucial for elucidating its therapeutic efficacy, pharmacokinetics, and safety profile across these diverse applications. These notes provide an overview of the common animal models and protocols used to evaluate this compound's potential.
Key Applications in Animal Models:
-
Oncology: this compound has demonstrated significant anti-tumor activity in various murine models. Its primary mechanisms in cancer are the inhibition of angiogenesis (new blood vessel formation) and metastasis.[4][7] Studies have shown its effectiveness in reducing tumor volume and growth in models of bladder, breast, renal, and glioma cancers.[10][11][12] It has been identified as a dual inhibitor of type 2 methionine aminopeptidase (MetAP2) and SIRT1, both of which are critical for endothelial cell proliferation and tumor progression.[4][12]
-
Antimicrobial Research: Beyond its traditional use in UTIs, this compound is being evaluated against a range of multidrug-resistant bacteria.[5][13] Animal models of sepsis, thigh infections, and abdominal infections have been used to demonstrate its systemic antibacterial efficacy, particularly for novel derivatives with improved pharmacokinetic properties.[14] Its ability to disrupt bacterial outer membranes by chelating divalent cations like Ca2+ and Zn2+ is a key aspect of its broad-spectrum activity.[9][14]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from various in vivo studies using this compound in animal models.
Table 1: Anti-Cancer Efficacy of this compound in Murine Models
| Cancer Type | Animal Model | Cell Line/Tumor Type | This compound Dosage & Route | Treatment Duration | Key Quantitative Findings | Citations |
| Bladder Cancer | Orthotopic Xenograft (Nude Mice) | 5637 | 30-120 mg/kg, p.o., BID | 2 weeks | Dose-dependent tumor growth inhibition (up to 60.3% at 120 mg/kg). | [10] |
| Bladder Cancer | Orthotopic Xenograft (Nude Mice) | T24 | 30-120 mg/kg, p.o., BID | 2 weeks | Dose-dependent tumor growth inhibition (up to 63.8% at 120 mg/kg). | [10] |
| Bladder Cancer | Subcutaneous Xenograft (Nude Mice) | T24/DOX (Doxorubicin-resistant) | 40 mg/kg, p.o., QD | 2 weeks | Tumor weight reduced from 0.272g (vehicle) to 0.095g. | [15] |
| Bladder Cancer | Subcutaneous Xenograft (Nude Mice) | T24/CIS (Cisplatin-resistant) | 40 mg/kg, p.o., QD | 2 weeks | Tumor weight reduced from 0.420g (vehicle) to 0.192g. | [15] |
| Breast Cancer | Subcutaneous Xenograft (Nude Mice) | MDA-MB-231 | Injections (dose not specified) | 30 days (every other day) | ~60% reduction in tumor volume. | [6][12] |
| Renal Cancer | Orthotopic Xenograft (Nude Mice) | KCC853 | 60-240 mg/kg, p.o., BID | 2 weeks | Tumor growth inhibition of 47.5% (60 mg/kg), 51.4% (120 mg/kg), and 63.7% (240 mg/kg). | [10] |
| Glioma | Genetically Engineered Mouse Model (PTEN/KRAS) | Spontaneous Glioma | Not specified | 14 days | Tumor volumes doubled in control mice, while no increase was observed in this compound-treated mice. | [11] |
| Fibrosarcoma | Subcutaneous Model (C57Bl/6 Mice) | LPB | 20 mg/kg, p.o., QD | 21 days | Significantly abrogated tumor growth. | [7] |
p.o. = oral administration; BID = twice a day; QD = once a day
Table 2: Anti-Microbial Efficacy of this compound in Murine Models
| Infection Type | Animal Model | Pathogen | This compound Dosage & Route | Treatment Duration | Key Quantitative Findings | Citations |
| Urinary Tract Infection (UTI) | ICR Mice | E. coli (EC1864) | 10 mg/kg, p.o. | Not specified | Reduced bacterial load in urine and bladder. | [14] |
| Urinary Tract Infection (UTI) | Mouse Model | Carbapenem-resistant E. coli | Not specified (combination therapy) | Not specified | Combined with meropenem, reduced urine bacterial load by 3.076 log10 CFU/mL. | [9] |
| Sepsis | ICR Mice | E. coli (EC1864) | 10 mg/kg, p.o., BID (derivatives) | 3 days | This compound alone had no protective effect; derivatives improved survival to 66.7-83.3%. | [14] |
| Thigh Infection | ICR Mice | E. coli (EC1864) | 10 mg/kg, p.o. (derivatives) | Not specified | Derivatives exhibited better therapeutic effects than this compound. | [14] |
| Mild Abdominal Infection | ICR Mice | E. coli (EC1864) | 10 mg/kg, p.o. (derivatives) | Not specified | Derivatives showed enhanced reduction in bacterial loads in blood and organs. | [14] |
p.o. = oral administration; BID = twice a day
Experimental Protocols
Protocol 1: Orthotopic Bladder Cancer Xenograft Model
This protocol is adapted from studies evaluating this compound's efficacy against urological tumors.[10][15]
Objective: To establish and treat an orthotopic bladder tumor in immunodeficient mice to mimic human bladder cancer and assess the therapeutic effect of this compound.
Materials:
-
Nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Human bladder cancer cells (e.g., T24, 5637), luciferase-expressing if bioluminescence imaging is used.
-
Matrigel.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Anesthesia (e.g., isoflurane).
-
Surgical tools, 30-gauge needle.
-
This compound, vehicle control (e.g., PBS).
-
Oral gavage needles.
-
Bioluminescence imaging system (for luciferase-tagged cells).
-
Calipers.
Procedure:
-
Cell Preparation: Culture bladder cancer cells to ~80% confluency. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL. Keep on ice.
-
Animal Preparation & Anesthesia: Anesthetize the mouse using isoflurane. Place the mouse in a supine position and sterilize the lower abdomen.
-
Surgical Procedure: Make a small midline incision in the lower abdomen to expose the bladder.
-
Cell Implantation: Using a 30-gauge needle, carefully inject 10-20 µL of the cell suspension (1-2 x 10^6 cells) into the bladder wall. A successful injection is often confirmed by the appearance of a small bleb.
-
Closure: Suture the abdominal wall and close the skin with wound clips. Allow the animal to recover on a warming pad.
-
Tumor Growth Monitoring: If using luciferase-tagged cells, monitor tumor growth via bioluminescence imaging weekly.
-
Treatment Initiation: Once tumors are established (e.g., after 7-10 days), randomize mice into treatment groups (vehicle control, this compound).
-
Drug Administration: Administer this compound or vehicle control via oral gavage at the desired concentration and schedule (e.g., 40 mg/kg, once daily).[15] Monitor body weight and general health status throughout the study.
-
Endpoint Analysis: After the treatment period (e.g., 2-3 weeks), euthanize the mice. Excise the bladder and tumor, weigh them, and fix in formalin for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
Protocol 2: Murine Urinary Tract Infection (UTI) Model
This protocol is based on methods used to assess the antimicrobial efficacy of this compound and its derivatives.[9][14]
Objective: To establish a UTI in mice to evaluate the in vivo bactericidal activity of this compound.
Materials:
-
Female mice (e.g., ICR or C57BL/6), 6-8 weeks old.
-
Uropathogenic E. coli (UPEC) strain.
-
LB broth or similar bacterial culture medium.
-
Anesthesia (e.g., ketamine/xylazine).
-
Sterile soft polyethylene catheter.
-
This compound, vehicle control (e.g., PBS).
-
Oral gavage needles.
-
Sterile saline.
Procedure:
-
Bacterial Culture: Grow the UPEC strain overnight in LB broth at 37°C. Centrifuge the culture, wash the pellet with sterile PBS, and resuspend to a desired concentration (e.g., 1-2 x 10^8 CFU/mL).
-
Animal Preparation & Anesthesia: Anesthetize the mouse.
-
Transurethral Inoculation: Gently insert a sterile, lubricated catheter through the urethra into the bladder. Instill 50 µL of the bacterial suspension directly into the bladder. Retain the catheter for a few minutes to ensure the suspension remains in the bladder.
-
Infection Establishment: House the mice with free access to food and water. The infection is typically established within 24-48 hours.
-
Treatment Initiation: Randomize mice into treatment groups.
-
Drug Administration: Administer this compound or vehicle control via oral gavage. A typical dose might be 10 mg/kg, administered once or twice daily.[14]
-
Endpoint Analysis: At a set time post-treatment (e.g., 24-48 hours after the final dose), euthanize the mice.
-
Bacterial Load Quantification: Aseptically remove the bladder and kidneys. Homogenize the tissues in sterile saline. Perform serial dilutions of the homogenates and plate on agar plates (e.g., MacConkey agar). Incubate overnight at 37°C and count the colonies to determine the CFU/g of tissue. Urine can also be collected for CFU/mL quantification.
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for an orthotopic bladder cancer mouse model.
Caption: this compound's anti-angiogenic mechanism via MetAP2 inhibition.
Caption: this compound's antimicrobial action via metal ion chelation.
References
- 1. This compound: treatment and prevention of urinary tract infections from the urologist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro Activity of Repurposed this compound Against Clinically Isolated Mycobacteria Including Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. This compound Blocks Bladder and Breast Cancer Growth in a Mouse Model - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. cjic.com.cn [cjic.com.cn]
- 10. Preclinical pharmacodynamic evaluation of antibiotic this compound for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis and slows glioma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on angiogenesis and growth of human bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Discovery and Validation of this compound as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer [ijbs.com]
Application Notes and Protocols: Using Nitroxoline in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxoline is a quinoline derivative antibiotic that has been used for several decades, primarily for the treatment and prophylaxis of uncomplicated urinary tract infections (UTIs).[1][2] Its renewed interest stems from its broad-spectrum activity against various uropathogens, including multidrug-resistant (MDR) strains, and its unique mechanism of action.[3] this compound's efficacy is attributed to its ability to chelate divalent metal ions, which are essential for bacterial enzymatic processes, thereby inhibiting bacterial growth and biofilm formation.[4] These application notes provide detailed protocols and data for the use of this compound in antimicrobial susceptibility testing (AST).
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Uropathogens
| Bacterial Species | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Susceptibility Rate (%) | Reference |
| Escherichia coli | 229 | 4 | 8 | 1-4 | 100 | [5] |
| Escherichia coli | 499 | - | - | 1-8 | 100 | [6] |
| Klebsiella pneumoniae | - | 8 | 32 | - | 83.3 | [5] |
| Proteus mirabilis | - | 8 | 16 | - | 100 | [5] |
| Acinetobacter baumannii | 34 | 2 | 2 | 1-4 | 100 | [5] |
| Enterobacter cloacae | - | 8 | 16 | - | 95 | [5] |
| Pseudomonas aeruginosa | - | 36 | 64 | - | 23.81 | [5] |
| Enterococcus faecalis | - | 1 | 2 | - | 100 | [5] |
| Enterococcus faecium | - | 2 | 4 | - | 100 | [5] |
| Staphylococcus aureus | - | 8 | 8 | - | 100 | [5] |
| Staphylococcus epidermidis | - | 8 | 16 | - | 100 | [5] |
Note: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has set a clinical breakpoint for this compound against E. coli in uncomplicated UTIs at ≤16 mg/L for susceptible and >16 mg/L for resistant strains.[2][5][7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) and EUCAST guidelines.[5][8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile water
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial isolates
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution. Further dilute in sterile water to achieve the desired starting concentration for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth.
-
Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB to obtain a range of concentrations (e.g., 0.5 to 256 mg/L).[5]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (MHB with inoculum, no this compound) and a negative control well (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined after the MIC test.[5]
Materials:
-
MIC plate from the previous experiment
-
Luria-Bertani (LB) agar plates or other suitable agar
-
0.85% NaCl solution (sterile saline)
Procedure:
-
Subculturing: From the wells of the MIC plate showing no visible growth, take a 100 µL aliquot.
-
Washing (Optional but Recommended): To minimize antibiotic carryover, wash the cells by centrifuging the aliquot, removing the supernatant, and resuspending the pellet in 1 mL of sterile saline. Repeat this washing step twice.[5]
-
Plating: Spread the 100 µL of the washed or unwashed cell suspension onto an LB agar plate.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
MBC Determination: Count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Curve Assay
This assay provides information on the pharmacodynamics of this compound.[5]
Materials:
-
This compound
-
Bacterial isolate
-
LB broth or other suitable broth
-
Shaking incubator (37°C)
-
Sterile saline
-
LB agar plates
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this in 25 mL of LB medium to a final concentration of approximately 10^6 CFU/mL.[5]
-
Exposure to this compound: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) to the bacterial cultures. Include a growth control without any antibiotic.
-
Time-Point Sampling: Incubate the cultures at 37°C with shaking. At specific time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw aliquots (1 mL).[5]
-
Viable Count: Wash the cells and perform serial dilutions of each aliquot in sterile saline. Plate 100 µL of each dilution onto LB agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 24 hours and then count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
Visualizations
Mechanism of Action
This compound's primary antimicrobial mechanism involves the chelation of essential divalent metal ions such as iron, zinc, magnesium, and manganese.[4] These ions are critical cofactors for various bacterial enzymes, including RNA polymerase.[7][9] By sequestering these metal ions, this compound disrupts vital cellular processes:
-
Enzyme Inhibition: The deprivation of essential metal cofactors leads to the inhibition of key metalloenzymes, impairing processes like DNA synthesis and replication.
-
Inhibition of Biofilm Formation: Metal ions are crucial for the integrity and development of bacterial biofilms. This compound's chelating activity interferes with biofilm matrix formation.
-
Disruption of Quorum Sensing: Quorum sensing, a bacterial communication system that regulates virulence and biofilm formation, can also be disrupted by the alteration of the cellular metallic ion pool.[4]
While the primary mode of action is considered bacteriostatic for many organisms, this compound has demonstrated bactericidal activity against specific species, such as A. baumannii.[1] In the context of cancer cells, this compound has been shown to induce apoptosis through the activation of the AMPK signaling pathway and inhibition of the mTOR pathway.[10][11] While not a direct antimicrobial pathway, this highlights its ability to interfere with fundamental cellular signaling processes.
Conclusion
This compound demonstrates significant in vitro activity against a broad range of uropathogens, including those with multidrug resistance. The standardized protocols provided in these application notes for MIC, MBC, and time-kill assays will enable researchers to accurately assess the susceptibility of clinical isolates to this compound. Understanding its metal-chelating mechanism of action is key to exploring its full potential as a valuable therapeutic agent in an era of increasing antimicrobial resistance.
References
- 1. Uncovering this compound activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: treatment and prevention of urinary tract infections from the urologist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. In Vitro Activity of this compound against Escherichia coli Urine Isolates from Outpatient Departments in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 7. smamm.ma [smamm.ma]
- 8. tandfonline.com [tandfonline.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Repurposing of this compound as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Nitroxoline in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxoline, an antibiotic traditionally used for urinary tract infections, has garnered significant attention for its potential as a repurposed anticancer agent.[1][2] Its multifaceted mechanism of action, which includes metal ion chelation, inhibition of key enzymes involved in tumor progression, and modulation of critical signaling pathways, makes it a compelling candidate for oncological research.[3][4] These application notes provide a comprehensive overview of this compound's effects on various cancer cell lines, supported by quantitative data and detailed experimental protocols to facilitate further investigation into its therapeutic potential.
Mechanism of Action
This compound exerts its anticancer effects through several interconnected mechanisms. A primary mode of action is its ability to chelate divalent metal ions such as Zn2+ and Fe2+, which are crucial for the activity of various enzymes essential for tumor growth and survival.[3] Key molecular targets of this compound include:
-
Methionine Aminopeptidase 2 (MetAP2): Inhibition of MetAP2 by this compound has been shown to suppress angiogenesis, a critical process for tumor growth and metastasis.[1][3]
-
Sirtuins (SIRT1 and SIRT2): this compound inhibits SIRT1 and SIRT2, leading to increased acetylation of p53, which can induce senescence in cancer cells.[1][4]
-
Cathepsin B: By inhibiting cathepsin B, this compound can impair the degradation of the extracellular matrix, thereby blocking cancer cell migration and invasion.[3][4]
-
STAT3 Signaling: this compound has been identified as a novel STAT3 signaling inhibitor, which can trigger cell cycle arrest and apoptosis in drug-resistant cancer cells.[5]
-
AMPK/mTOR Pathway: this compound can induce the activation of AMPK, which in turn inhibits the mTOR signaling pathway, leading to G1 cell cycle arrest and apoptosis.[6][7]
-
Epithelial-Mesenchymal Transition (EMT): It has been shown to suppress metastasis in bladder cancer through the EGR1/circNDRG1/miR-520h/smad7/EMT signaling pathway.[8]
Quantitative Data Summary
The efficacy of this compound varies across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in various studies.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time | Reference |
| Bladder Cancer | T24 | 7.85 | 48 h | [5] |
| T24/DOX (Doxorubicin-resistant) | 10.69 | 48 h | [5] | |
| T24/CIS (Cisplatin-resistant) | 11.20 | 48 h | [5] | |
| 5637 | ~2-4 fold lower than HUVEC | 96 h | [9] | |
| J82 | 9.93 | 48 h | [10] | |
| MBT-2 | 26.24 | 48 h | [10] | |
| Prostate Cancer | LNCaP | Not specified, significant viability inhibition | 48 h | [11] |
| DU145 | Not specified, significant viability inhibition | 48 h | [11] | |
| PC3 | Not specified, significant viability inhibition | 48 h | [11] | |
| Pancreatic Cancer | PANC-1 | Cytotoxic effect observed | Not specified | [12] |
| Leukemia | HL60 | Cytotoxic effect observed | Not specified | [12] |
| Lymphoma | DHL-4 | Cytotoxic effect observed | Not specified | [12] |
| Ovarian Cancer | A2780 | Cytotoxic effect observed | Not specified | [12] |
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the anticancer effects of this compound on a chosen cancer cell line.
Figure 1. A generalized workflow for investigating the effects of this compound on cancer cell lines.
Key Signaling Pathways Modulated by this compound
This compound impacts multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The diagram below summarizes the key pathways affected by this compound.
Figure 2. An overview of the primary molecular targets and signaling pathways affected by this compound in cancer cells.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on pancreatic cancer cell lines.[12]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound from the stock solution in a complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is a general procedure for detecting apoptosis by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS (Phosphate Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating cells with this compound for the desired time (e.g., 24 or 48 hours), harvest both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines a standard method for analyzing cell cycle distribution.[8][13]
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells after this compound treatment. Wash once with PBS and then fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol provides a general framework for analyzing protein expression in key signaling pathways affected by this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, p-AMPK, AMPK, p-mTOR, mTOR, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (at a pre-optimized dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Conclusion
This compound presents a promising avenue for cancer therapy due to its diverse mechanisms of action and efficacy against a range of cancer cell lines. The provided data and protocols offer a solid foundation for researchers to explore its anticancer properties further. Future studies should focus on elucidating its in vivo efficacy, optimizing dosing strategies, and exploring potential combination therapies to enhance its therapeutic index.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Preclinical pharmacodynamic evaluation of antibiotic this compound for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 4.5. Cell viability assay [bio-protocol.org]
- 13. cancer.wisc.edu [cancer.wisc.edu]
Application Notes: Evaluating the Anti-Biofilm Efficacy of Nitroxoline
Introduction
Nitroxoline is an 8-hydroxyquinoline antibiotic that has been historically used for treating urinary tract infections.[1] Recent research has repurposed this compound as a promising agent against drug-resistant pathogens and, notably, for its ability to combat bacterial biofilms.[1][2] Biofilms are structured communities of bacteria encased in a self-produced protective matrix, which renders them highly tolerant to conventional antibiotics.[3] this compound's primary mechanism of anti-biofilm activity involves the chelation of essential divalent metal cations, particularly iron (Fe²⁺) and zinc (Zn²⁺).[4][5][6] This sequestration disrupts key enzymatic processes, interferes with biofilm matrix stability, and induces a state of iron starvation in the bacterial cells, ultimately inhibiting biofilm formation and eradicating established biofilms.[3][6]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to quantitatively and qualitatively assess the effects of this compound on biofilm formation and viability across various bacterial species.
Mechanism of Action
This compound's efficacy against biofilms stems from its function as a potent metal chelator.[1] By binding to and sequestering Fe²⁺ and Zn²⁺ ions, it disrupts the integrity of the biofilm matrix and inhibits metal-dependent enzymes crucial for bacterial survival and growth.[5][6] Transcriptomic studies on methicillin-resistant Staphylococcus aureus (MRSA) biofilms treated with this compound revealed a rapid upregulation of gene clusters involved in iron acquisition (sbn, isd, feo).[3] This indicates that this compound induces a significant iron starvation response, which is a key aspect of its biofilm-eradicating activity.[3] This mechanism makes it effective against a broad spectrum of pathogens, including MRSA, Pseudomonas aeruginosa, and multidrug-resistant Acinetobacter baumannii.[3][4]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound against various pathogenic bacteria, presenting its Minimum Inhibitory Concentration (MIC) against planktonic cells and its Minimum Biofilm Eradication Concentration (MBEC).
| Bacterial Strain | This compound MIC (µM) | This compound MBEC (µM) | Reference Antibiotic | Reference MBEC (µM) |
| A. baumannii 19606 | 6.25 | 46.9 | Colistin | 1000 |
| A. baumannii 1794 | - | 46.9 | Colistin | >4000 |
| MRSA 1707 | - | 93.8 | Vancomycin | 1500 |
| S. epidermidis 12228 | - | 31.3 | - | - |
Data sourced from references[3][7].
Experimental Protocols & Visualizations
The following section provides detailed protocols for core assays used to test this compound's effect on biofilms, accompanied by diagrams illustrating the workflows and underlying mechanisms.
Protocol 1: Quantification of Biofilm Inhibition/Eradication using Crystal Violet
This assay quantifies the total biofilm biomass attached to a surface. It can be adapted to measure either the inhibition of new biofilm formation or the eradication of pre-formed biofilms.
Materials:
-
96-well flat-bottom microtiter plates[8]
-
Bacterial culture in appropriate growth medium (e.g., Tryptic Soy Broth)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution[9]
-
30% Acetic Acid or 95% Ethanol[8]
-
Plate reader (absorbance at ~570-595 nm)
Procedure:
A) Inhibition of Biofilm Formation:
-
Prepare a 1:100 dilution of an overnight bacterial culture in fresh growth medium.[8]
-
Dispense 100 µL of the diluted culture into the wells of a 96-well plate.
-
Add 100 µL of medium containing serial dilutions of this compound to the wells. Include vehicle controls (DMSO) and medium-only controls.
-
Cover the plate and incubate under static conditions for 24-48 hours at 37°C.[8]
-
Proceed to the Staining Step (below).
B) Eradication of Pre-formed Biofilm:
-
Grow biofilms by dispensing 200 µL of a 1:100 diluted overnight culture into wells and incubating for 24 hours at 37°C.
-
Carefully discard the planktonic culture and gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[10]
-
Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with the established biofilms.
-
Incubate for an additional 24 hours at 37°C.
-
Proceed to the Staining Step.
Staining Step:
-
Discard the medium from all wells and wash the plate twice with PBS.[10]
-
Invert the plate and tap firmly on a paper towel to remove excess liquid.[8]
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[8][10]
-
Remove the crystal violet solution and wash the plate thoroughly with water until the runoff is clear.[8]
-
Dry the plate completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 10-15 minutes.[8]
-
Transfer 125 µL of the solubilized solution to a new flat-bottom plate.
-
Measure the absorbance at 570-595 nm using a plate reader. The absorbance is directly proportional to the biofilm biomass.
Protocol 2: Determination of Biofilm Cell Viability via Colony Forming Unit (CFU) Counting
This protocol determines the number of viable bacterial cells within a biofilm after treatment with this compound, providing a measure of its bactericidal activity.
Materials:
-
Biofilms grown and treated in 96-well plates (as in Protocol 1B)
-
PBS
-
Microcentrifuge tubes
-
Sonicator or vortexer with tube holder
-
Agar plates for bacterial growth
-
Serial dilution supplies (tubes, buffer)
Procedure:
-
Following treatment with this compound, discard the supernatant and wash the biofilms twice with PBS.
-
Add 200 µL of fresh PBS to each well.
-
Dislodge the biofilm from the surface by vigorous pipetting, followed by sonication for 5-10 minutes or vigorous vortexing to ensure the biofilm is fully dispersed and bacterial clumps are broken up.[6]
-
Perform serial ten-fold dilutions of the resulting bacterial suspension in PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the number of Colony Forming Units per milliliter (CFU/mL).
-
Compare the CFU counts from this compound-treated biofilms to untreated controls to calculate the log reduction in viable cells.[7][11]
Protocol 3: Microscopic Analysis of Biofilm Structure
Confocal Laser Scanning Microscopy (CLSM) allows for the visualization of biofilm architecture and cell viability in situ.
Materials:
-
Biofilms grown on microscopy-grade surfaces (e.g., glass-bottom dishes)
-
This compound solution
-
Fluorescent stains (e.g., Acridine Orange for general structure, or LIVE/DEAD BacLight Viability Kits)[11][12]
-
Confocal microscope
Procedure:
-
Grow and treat biofilms with this compound directly on a suitable imaging surface as previously described.
-
After treatment, gently wash the biofilm with PBS.
-
Stain the biofilm according to the manufacturer's protocol for the chosen fluorescent dye (e.g., LIVE/DEAD staining).
-
Mount the sample on the confocal microscope stage.
-
Acquire z-stack images to visualize the three-dimensional structure of the biofilm.[12]
-
Analyze the images to assess changes in biofilm thickness, surface coverage, and the ratio of live to dead cells in response to this compound treatment. Studies have shown that sub-inhibitory concentrations of this compound can lead to less compact, reticulate biofilm structures.[6][11][12]
This compound's Mechanism of Action: Iron Starvation Pathway
This compound's primary anti-biofilm mechanism involves inducing iron starvation. By chelating extracellular and surface-bound iron, it deprives the bacterial community of this essential nutrient, triggering a compensatory upregulation of iron acquisition systems.
References
- 1. ijnrd.org [ijnrd.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Transcript Profiling of this compound-Treated Biofilms Shows Rapid Up-regulation of Iron Acquisition Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: treatment and prevention of urinary tract infections from the urologist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. static.igem.org [static.igem.org]
- 9. Protocols to Study the Physiology of Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal violet staining protocol | Abcam [abcam.com]
- 11. The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (this compound) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Nitroxoline: Application Notes and Protocols for Determining Anti-Angiogenic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxoline, an antibiotic traditionally used for urinary tract infections, has emerged as a potent anti-angiogenic agent, showing promise in cancer therapy.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] this compound exerts its anti-angiogenic effects primarily through the inhibition of type 2 methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1), which are key regulators of endothelial cell function.[3][4] This document provides detailed application notes and protocols for a range of in vitro and in vivo assays to determine and quantify the anti-angiogenic properties of this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound in various anti-angiogenesis assays.
Table 1: In Vitro Inhibition of Endothelial Cell Functions by this compound
| Assay | Cell Line | Parameter | This compound Concentration | Result | Reference |
| MetAP2 Activity Assay | - | IC₅₀ | 54.8 nM | 95% CI = 22.6 to 132.8 nM | [1] |
| HUVEC Proliferation | HUVEC | IC₅₀ | 1.9 µM | 95% CI = 1.54 to 2.39 µM | [1] |
| Tube Formation | HUVEC | Inhibition | 5 and 10 µM | Dose-dependent inhibition | [3] |
| Tube Formation | HMEC-1 | Inhibition | 10 µM | Reduced tube formation | [5] |
| Tube Formation | SVEC4-10 | Inhibition | 10 µM | Reduced tube formation | [5] |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Efficacy of this compound
| Assay | Animal Model | Treatment | Outcome | Result | Reference |
| Breast Cancer Xenograft | Nude Mice | 60 mg/kg this compound (i.p. every other day) | Tumor Volume Reduction | 60% reduction compared to vehicle | [1] |
| Bladder Cancer Xenograft | Orthotopic Mouse Model | This compound | Inhibition of Tumor Growth | Statistically significant inhibition | [1] |
| Matrigel Plug Assay | Mice | This compound | Microvessel Density | Reduced microvessel density | [3] |
Signaling Pathway of this compound's Anti-Angiogenic Action
This compound's mechanism of action involves the inhibition of MetAP2 and SIRT1, leading to downstream effects on the p53 signaling pathway, which in turn inhibits endothelial cell proliferation and tube formation.
Caption: this compound inhibits MetAP2 and SIRT1, leading to reduced angiogenesis.
Experimental Protocols
Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of endothelial cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound
-
[³H]-Thymidine
-
Trypsin-EDTA
-
Scintillation fluid and counter
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control for 24 hours.
-
Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 16-18 hours.
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of 10% trichloroacetic acid (TCA) to each well and incubate for 30 minutes at 4°C to precipitate the DNA.
-
Wash the wells twice with 5% TCA.
-
Solubilize the precipitated DNA by adding 100 µL of 0.1 M NaOH to each well.
-
Transfer the contents of each well to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[3][6]
Materials:
-
HUVECs
-
Matrigel (or other basement membrane extract)
-
96-well plate
-
This compound
-
Calcein-AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Seed HUVECs (2 x 10⁴ cells per well) onto the Matrigel-coated wells.[3]
-
Treat the cells with this compound (e.g., 5 and 10 µM) or vehicle control.[3]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 16-18 hours.[3]
-
Carefully wash the cells with PBS.
-
Add Calcein-AM solution (2 µM in PBS) to each well and incubate for 30 minutes at 37°C.[3]
-
Wash the cells again with PBS.
-
Visualize the fluorescently labeled endothelial cell tubes using a fluorescence microscope.
-
Quantify tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
Caption: Workflow for the endothelial cell tube formation assay.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the migration of endothelial or cancer cells, another crucial aspect of angiogenesis and metastasis.
Materials:
-
Endothelial or cancer cells (e.g., bladder cancer cell lines)
-
6-well plate
-
Pipette tip (p200) or cell scraper
-
This compound
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure to determine the effect of this compound on cell migration.
In Vivo Matrigel Plug Assay
This in vivo assay assesses the formation of new blood vessels into a Matrigel plug implanted in mice, providing a direct measure of angiogenesis.
Materials:
-
Matrigel mixed with pro-angiogenic factors (e.g., bFGF, VEGF)
-
This compound
-
Mice (e.g., C57BL/6)
-
Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31)
Protocol:
-
Mix ice-cold Matrigel with a pro-angiogenic factor and this compound or vehicle control.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.
-
After a set period (e.g., 7-14 days), excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a Drabkin's reagent-based kit.
-
Immunohistochemistry: Fix, section, and stain the plugs with an antibody against the endothelial cell marker CD31 to visualize and quantify microvessel density.
-
Caption: Workflow for the in vivo Matrigel plug assay.
Conclusion
The assays described provide a comprehensive framework for evaluating the anti-angiogenic properties of this compound. The data consistently demonstrates this compound's ability to inhibit key processes in angiogenesis both in vitro and in vivo. These protocols can be adapted for the screening and characterization of other potential anti-angiogenic compounds.
References
- 1. Effect of this compound on angiogenesis and growth of human bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacodynamic evaluation of antibiotic this compound for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on Angiogenesis and Growth of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes: Investigating the Pro-Apoptotic Effects of Nitroxoline
Introduction
Nitroxoline, an FDA-approved antibiotic, has garnered significant attention for its potential as an anti-cancer agent.[1][2] Emerging research demonstrates its ability to inhibit proliferation and induce programmed cell death, or apoptosis, in various cancer cell lines.[3][4] These application notes provide an overview of the signaling pathways implicated in this compound-induced apoptosis and detailed protocols for key experimental assays to study its effects.
Mechanism of Action in Apoptosis Induction
This compound's pro-apoptotic activity is multifaceted, involving the modulation of several key signaling pathways:
-
AMPK/mTOR Pathway: In prostate cancer cells, this compound activates AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[5][6] Activated AMPK, in turn, inhibits the mTOR signaling pathway, which is fundamental for cell proliferation.[5] This inhibition leads to G1 cell cycle arrest and subsequent apoptosis.[6]
-
Chk2 Activation: this compound has been shown to cause DNA damage, leading to the activation of Chk2, a pro-apoptotic inducer, which contributes to cell death.[6]
-
STAT3 Signaling Pathway: In drug-resistant urothelial bladder cancer, this compound acts as a novel STAT3 inhibitor.[7] It downregulates phosphorylated STAT3 and its downstream targets like c-Myc, Cyclin D1, and anti-apoptotic proteins such as Bcl-xL, Mcl-1, and Survivin, thereby promoting apoptosis.[4][7]
-
MDM2/p53 Axis: In small-cell lung cancer, this compound induces the proteasomal degradation of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53.[8] This leads to the upregulation of p53, which can then trigger apoptosis.[8]
-
Caspase Activation and PARP Cleavage: A common hallmark of apoptosis is the activation of caspases. This compound treatment leads to increased levels of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3, in glioma and bladder cancer cells.[3][9]
The following diagram illustrates the key signaling pathways involved in this compound-induced apoptosis.
Caption: Signaling pathways affected by this compound to induce apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell viability and apoptosis induction across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| U251 | Glioblastoma | 24 | < 5 µg/mL | [3] |
| U87 | Glioblastoma | 24 | ~80 µg/mL | [3] |
| A549 | Lung Adenocarcinoma | 24 | ~60 µg/mL | [3] |
| PC3 | Prostate Cancer | 24 | ~60 µg/mL | [3] |
| J82 | Bladder Cancer | 48 | 9.93 | [4][9] |
| MBT-2 | Bladder Cancer | 48 | 26.24 | [4][9] |
| A. castellanii | Amoeba | 24 | 16.08 | [10] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | This compound Conc. (µM) | Incubation Time (h) | Apoptotic Cells (%) | Assay | Reference |
| PC-3 | 10 | 48 | 25.3 ± 0.6 | PI Staining | [11] |
| MBT-2 | 10 | 48 | 22.93 ± 2.68 | Hoechst Staining | [9] |
| MBT-2 | 20 | 48 | 42.30 ± 6.77 | Hoechst Staining | [9] |
| J82 | 10 | 48 | 25.92 ± 3.18 | Hoechst Staining | [9] |
| J82 | 20 | 48 | 77.53 ± 7.25 | Hoechst Staining | [9] |
| T24 | 10 | 48 | 14.65 ± 1.47 | Flow Cytometry | [7] |
| T24 | 20 | 48 | 38.26 ± 7.21 | Flow Cytometry | [7] |
| T24 | 40 | 48 | 58.35 ± 0.43 | Flow Cytometry | [7] |
| T24/DOX | 20 | 48 | 30.84 ± 0.17 | Flow Cytometry | [7] |
| T24/CIS | 20 | 48 | 53.19 ± 3.68 | Flow Cytometry | [7] |
| Glioma (in vivo) | 80 mg/kg | 14 days | 15-20 | TUNEL Assay | [1][3] |
Experimental Protocols
The following diagram provides a general workflow for studying this compound's effect on apoptosis.
Caption: General experimental workflow for apoptosis studies.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., U87, U251, PC3, A549)[3]
-
Complete culture medium (e.g., RPMI or DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.1%.
-
Remove the old medium and add 100 µL of medium containing different concentrations of this compound (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µg/mL) to the wells.[3] Include a vehicle control (DMSO only).
-
Incubate the plate for the desired time periods (e.g., 4, 24, 48 hours).
-
After incubation, add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group and determine the IC50 value.
Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cell lines (e.g., T24)[7]
-
6-well plates
-
This compound
-
Annexin V-FITC/PE Apoptosis Detection Kit with Propidium Iodide (PI)
-
Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).[7]
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC (or PE) and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Morphological Analysis of Apoptosis (Hoechst 33342 Staining)
This technique allows for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Materials:
-
Cancer cell lines (e.g., MBT-2, J82)[9]
-
Culture plates or slides
-
This compound
-
Hoechst 33342 stain
-
PBS
-
Fluorescence microscope
Procedure:
-
Culture cells on coverslips in a 6-well plate.
-
Treat the cells with this compound (e.g., 10 or 20 µM) for 48 hours.[9]
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain the cells with Hoechst 33342 (1 µg/mL) for 10 minutes at room temperature in the dark.
-
Wash the cells with PBS to remove excess stain.
-
Mount the coverslips on microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Materials:
-
Cancer cell lines (e.g., U87)[3]
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved PARP, Bcl-2, p-STAT3, GAPDH)[3][9]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound (e.g., 20, 40, 60 µg/mL) for 24 hours.[3]
-
Lyse the cells in lysis buffer and collect the supernatant after centrifugation.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH to normalize the data.
Protocol 5: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method is used to detect DNA fragmentation, a late-stage marker of apoptosis, particularly in tissue sections from in vivo studies.
Materials:
-
Paraffin-embedded tissue sections from control and this compound-treated animal models.[3]
-
TUNEL assay kit
-
Deparaffinization and rehydration reagents (xylene, ethanol series)
-
Proteinase K
-
Permeabilization solution
-
Equilibration buffer
-
TdT reaction mix
-
Stop/Wash buffer
-
Fluorescent mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if required by the specific protocol.
-
Digest the tissue with Proteinase K to permeabilize the cells.
-
Incubate the sections with Equilibration Buffer.
-
Apply the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) and incubate in a humidified chamber at 37°C.
-
Stop the reaction by washing with Stop/Wash buffer.
-
Counterstain the nuclei if desired (e.g., with DAPI).
-
Mount the slides with a fluorescent mounting medium.
-
Visualize the sections under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show bright fluorescence.
-
Quantify the percentage of TUNEL-positive cells per field of view.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptosis and slows glioma growth in vivo [escholarship.org]
- 3. This compound induces apoptosis and slows glioma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Discovery and Validation of this compound as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer [ijbs.com]
- 8. This compound induces cell apoptosis by inducing MDM2 degradation in small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Repurposing of this compound as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Nitroxoline in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the efficacy of nitroxoline in combination with other therapeutic agents. The protocols outlined below cover key in vitro and in vivo assays to determine synergistic, additive, or antagonistic interactions and to elucidate the underlying mechanisms of action.
Introduction
This compound, an antibiotic traditionally used for urinary tract infections, has demonstrated promising anticancer properties.[1][2][3] Its multifaceted mechanism of action, which includes the inhibition of angiogenesis and induction of apoptosis, makes it a compelling candidate for combination therapies in oncology.[3][4][5] Evaluating this compound in conjunction with other anticancer drugs is crucial for developing novel and more effective treatment strategies.[6][7][8][9] This document provides detailed protocols for assessing the efficacy of this compound-based combination therapies in preclinical models.
Key Signaling Pathways Targeted by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways. Understanding these pathways is essential for designing rational drug combinations and interpreting experimental outcomes.
This compound has been shown to activate AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway.[1][10] This leads to G1 cell cycle arrest and apoptosis.[1][10] Additionally, this compound can induce the proteasomal degradation of MDM2, leading to the upregulation of the tumor suppressor p53.[11] It has also been found to downregulate the PI3K/Akt signaling pathway.[6][12] Furthermore, this compound is an inhibitor of type 2 methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1), which contributes to its anti-angiogenic effects.[5][13]
Part 1: In Vitro Evaluation of this compound Combination Therapy
Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic effects of this compound and its combination partners on cancer cell lines.
Experimental Workflow:
Protocol: MTT Assay [14][15][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound, the combination drug, and the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment. The synergistic, additive, or antagonistic effects can be quantified by calculating the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
Table 1: Example Data from In Vitro Cell Viability Assays
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Reference |
| RM9-Luc-PSA (Prostate) | This compound | ~5 | N/A | [6] |
| PC-3 (Prostate) | This compound | ~10 | N/A | [6] |
| DU145 (Prostate) | This compound | ~12 | N/A | [6] |
| LNCaP (Prostate) | This compound | ~8 | N/A | [6] |
| AsPC-1 (Pancreatic) | This compound + Nelfinavir | Synergistic | < 1 | [8][9] |
| BxPC-3 (Pancreatic) | This compound + Nelfinavir | Synergistic | < 1 | [8][9] |
| Capan-2 (Pancreatic) | This compound + Nelfinavir | Synergistic | < 1 | [8][9] |
| L. monocytogenes | This compound + Ciprofloxacin | Synergistic | 0.094 | [17] |
| V. parahaemolyticus | This compound + Ciprofloxacin | Synergistic | 0.313 | [17] |
Apoptosis Assays
Apoptosis assays determine whether the combination therapy induces programmed cell death.
Protocol: Annexin V/Propidium Iodide (PI) Staining [18][19]
-
Cell Treatment: Treat cells with this compound, the combination drug, and the combination of both for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol: TUNEL Assay [20][21]
-
Cell Preparation: Grow and treat cells on coverslips.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) according to the manufacturer's instructions.
-
Visualization: Visualize the stained cells using fluorescence microscopy. TUNEL-positive cells will exhibit green fluorescence.
Table 2: Example Data from In Vitro Apoptosis Assays
| Cell Line | Treatment | Apoptosis Induction | Method | Reference |
| Prostate Cancer Cells | This compound | Increased apoptosis | Western blot for cleaved PARP and caspase-3 | [1][22] |
| Glioblastoma Cells (U87) | This compound | Increased apoptosis | TUNEL, Western blot for cleaved caspase-3 and PARP | [20][21] |
| Pancreatic Cancer Cells | This compound + Nelfinavir | More consistent apoptosis vs. single agents | Flow Cytometry | [8][9] |
| Small-Cell Lung Cancer | This compound | Increased apoptosis | Western blot for Bcl-2, MCL1, and Bim | [11] |
Part 2: In Vivo Evaluation of this compound Combination Therapy
Xenograft and Orthotopic Mouse Models
In vivo models are crucial for evaluating the efficacy of combination therapies in a physiological context.[23]
Experimental Workflow:
Protocol: Subcutaneous Xenograft Model [24]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into control and treatment groups (e.g., vehicle, this compound alone, combination drug alone, and this compound + combination drug).
-
Drug Administration: Administer drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on their pharmacokinetic properties. This compound has been administered orally in mouse models.[7][24]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), sacrifice the mice, excise the tumors, and record their weight.
-
Analysis: Perform immunohistochemistry (IHC) on tumor sections to analyze markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Table 3: Example Data from In Vivo Studies
| Cancer Model | Combination | Key Findings | Reference |
| Prostate Cancer (Orthotopic) | This compound + PD-1 Blockade | Synergistically suppressed tumor growth, reduced tumor weight and bioluminescence.[6][12] | [6][12] |
| Bladder Cancer (Orthotopic) | This compound + BCG | Synergistically enhanced antitumor efficacy and prolonged survival.[7] | [7] |
| Breast Cancer (Xenograft) | This compound Monotherapy | 60% reduction in tumor volume.[5][24] | [5][24] |
| Bladder Cancer (Orthotopic) | This compound Monotherapy | Significantly inhibited tumor growth.[5][24] | [5][24] |
Conclusion
The protocols and data presented in these application notes provide a robust framework for the preclinical evaluation of this compound in combination therapy. By systematically assessing cell viability, apoptosis, and in vivo tumor growth, researchers can identify synergistic drug combinations and elucidate their mechanisms of action. This will be instrumental in advancing this compound-based therapies into clinical development for the treatment of various cancers.
References
- 1. Repurposing of this compound as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Effect of this compound on Angiogenesis and Growth of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Combination of this compound and PD-1 Blockade, Exerts a Potent Antitumor Effect in a Mouse Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of repurposed drug candidates this compound and nelfinavir as single agents or in combination with erlotinib in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces cell apoptosis by inducing MDM2 degradation in small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 4.5. Cell viability assay [bio-protocol.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. oncotarget.com [oncotarget.com]
- 23. ichorlifesciences.com [ichorlifesciences.com]
- 24. Application of this compound in urologic oncology – a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nitroxoline Efficacy in Different Cell Media
Welcome to the technical support center for Nitroxoline. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the efficacy of this compound in various experimental settings. As a metal-chelating agent, the in vitro activity of this compound can be significantly influenced by the composition of the cell culture medium. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable IC50 values for this compound between experiments?
A1: Inconsistent IC50 values for this compound are often attributed to variations in experimental conditions. The primary mechanism of action for this compound is the chelation of divalent metal cations, which are essential for various cellular processes. Different cell culture media have varying concentrations of these ions, which can directly impact the effective concentration of this compound. Additionally, factors such as the presence and concentration of serum, the pH of the medium, and the stability of this compound in the specific medium can all contribute to variability.
Q2: How does the choice of cell culture medium affect this compound's efficacy?
A2: Common cell culture media such as DMEM, RPMI-1640, and Ham's F-12 have distinct formulations, particularly in their concentrations of divalent cations like calcium (Ca²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), and iron (Fe²⁺)[1][2][3][4][5][6][7][8][9][10]. Since this compound's activity relies on chelating these ions, a medium with higher concentrations of these cations may require a higher concentration of this compound to achieve the same biological effect.
Q3: Can the presence of Fetal Bovine Serum (FBS) in my culture medium interfere with this compound's activity?
A3: Yes, it is highly likely. Serum contains a high concentration of proteins, such as albumin, which can bind to small molecules like this compound. This binding can sequester the drug, reducing its free and active concentration available to the cells. The extent of this interference can depend on the percentage of FBS used in your experiments.
Q4: Does the pH indicator Phenol Red in my medium affect my results?
A4: While primarily a pH indicator, Phenol Red has been reported to have weak estrogenic effects and can participate in redox reactions in some cellular systems[11][12]. Although direct interaction with this compound's chelation activity is not well-documented, it is a variable to consider, especially in sensitive assays or hormone-responsive cell lines. Using a phenol red-free medium formulation can help eliminate this potential confounder.
Q5: How stable is this compound in my cell culture medium during a typical experiment (24-72 hours)?
Troubleshooting Guide
Issue 1: Higher than expected IC50 values or complete lack of efficacy.
| Possible Cause | Troubleshooting Step |
| High concentration of divalent cations in the cell culture medium. | 1. Consult the quantitative data table below to compare the divalent cation concentrations in your medium to others. 2. Consider switching to a medium with lower concentrations of Ca²⁺, Mg²⁺, Zn²⁺, and Fe²⁺. 3. If switching media is not feasible, you can experimentally determine the effect of specific ions by supplementing a basal medium with varying concentrations of the suspected interfering ion and re-determining the IC50 of this compound. |
| Inactivation of this compound by serum proteins. | 1. Reduce the percentage of FBS in your assay medium. A common range for cell-based assays is 1-5% FBS. 2. Perform a control experiment comparing the IC50 of this compound in serum-free medium versus your standard serum-containing medium. Note that cells should not be kept in serum-free medium for extended periods if they are not adapted. |
| Degradation of this compound during the experiment. | 1. Always prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in your culture medium immediately before use. 2. Minimize the exposure of this compound solutions to light. 3. If long incubation times are necessary, consider replacing the drug-containing medium every 24 hours. 4. Follow the "Protocol for Assessing this compound Stability in Cell Culture Medium" below. |
Issue 2: Inconsistent results and poor reproducibility between assays.
| Possible Cause | Troubleshooting Step |
| Variability in media preparation or supplements. | 1. Use the same lot of basal medium and FBS for a set of comparative experiments. 2. Ensure consistent preparation of complete medium, including the final concentrations of all supplements. |
| Cell passage number and health. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Regularly check for mycoplasma contamination. 3. Ensure cells are healthy and in the logarithmic growth phase at the time of drug treatment. |
| Inaccurate drug concentration. | 1. Verify the accuracy of your stock solution concentration. 2. Use calibrated pipettes for serial dilutions. |
Quantitative Data Presentation
Table 1: Approximate Divalent Cation Concentrations in Common Cell Culture Media
| Divalent Cation | DMEM (High Glucose) | RPMI-1640 | Ham's F-12 |
| Calcium (Ca²⁺) | ~1.8 mM | ~0.42 mM | ~0.33 mM |
| Magnesium (Mg²⁺) | ~0.81 mM | ~0.49 mM | ~0.58 mM |
| Iron (Fe³⁺/Fe²⁺) | ~0.25 µM (as Ferric Nitrate) | Not in basal formulation | ~3 µM (as Ferrous Sulfate) |
| Zinc (Zn²⁺) | Not in basal formulation | Not in basal formulation | ~3 µM (as Zinc Sulfate) |
Data compiled from various sources and may vary slightly between manufacturers. It is recommended to consult the specific formulation of your medium.
Experimental Protocols
Protocol for Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding:
-
Plate your cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in your chosen cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to obtain the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Protocol for Assessing this compound Stability in Cell Culture Medium
-
Preparation:
-
Prepare a solution of this compound in your complete cell culture medium at the highest concentration you use in your experiments.
-
Also prepare a control medium without this compound.
-
-
Incubation:
-
Incubate both solutions under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO₂).
-
-
Sampling:
-
Collect aliquots from both solutions at different time points (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Store the samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
The control medium samples can be used to identify any interfering peaks.
-
-
Data Interpretation:
-
Plot the concentration of this compound against time to determine its degradation profile in the medium.
-
Mandatory Visualizations
Caption: this compound's primary mechanism of action involves the chelation of essential divalent cations.
Caption: A stepwise workflow for troubleshooting inconsistent this compound efficacy in cell-based assays.
Caption: Factors in cell culture media that can lead to a reduction in this compound's apparent efficacy.
References
- 1. RPMI 1640 Medium Recipe | AAT Bioquest [aatbio.com]
- 2. Nutrient Mixture F-12 Ham Formulation [sigmaaldrich.com]
- 3. RPMI-1640 Media Formulation [sigmaaldrich.com]
- 4. DMEM/F-12 Recipe | AAT Bioquest [aatbio.com]
- 5. biosera.com [biosera.com]
- 6. himedialabs.com [himedialabs.com]
- 7. himedialabs.com [himedialabs.com]
- 8. himedialabs.com [himedialabs.com]
- 9. Dulbecco's Modified Eagle's Medium (DMEM) Formulation [sigmaaldrich.com]
- 10. 11965 - DMEM, high glucose | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Improving Nitroxoline Stability in Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Nitroxoline in experimental settings. The following troubleshooting guides and FAQs address common challenges related to the stability of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is sparingly soluble in water but is soluble in organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most recommended solvent, with a solubility of up to 65 mg/mL.[1] Other suitable organic solvents include ethanol and dimethylformamide (DMF).[2] When preparing stock solutions, it is advisable to purge the solvent with an inert gas to prevent oxidation.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure long-term stability, this compound stock solutions should be stored at -20°C or -80°C.[1] When stored at -80°C, the stock solution can be stable for up to 6 months. For storage at -20°C, it is recommended to use the solution within 1 month.[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes. For short-term use within a week, aliquots can be stored at 4°C.[1]
Q3: How stable are aqueous solutions of this compound?
A3: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare fresh aqueous dilutions from the stock solution for each experiment and use them on the same day. The stability of this compound in aqueous buffers can be influenced by factors such as pH and the presence of divalent cations.
Q4: What are the known mechanisms of action for this compound?
A4: this compound exhibits its biological effects through several mechanisms. Its primary mode of action is the chelation of divalent metal ions, such as Zn2+ and Fe2+, which is crucial for its antimicrobial and anticancer properties.[3] In oncology, this compound has been shown to inhibit enzymes like cathepsin B and methionine aminopeptidase 2 (MetAP2), disrupt mitochondrial function, and induce apoptosis.[3] It also interferes with key signaling pathways, including the AMPK/mTOR pathway.[4][5]
Troubleshooting Guide
Issue: Precipitation is observed when diluting a DMSO stock solution of this compound into aqueous buffer or cell culture medium.
| Possible Cause | Solution |
| Low aqueous solubility of this compound. | This compound is poorly soluble in water. To avoid precipitation, ensure the final concentration in the aqueous solution does not exceed its solubility limit. |
| High final concentration of DMSO. | While DMSO aids in initial solubilization, a high percentage in the final aqueous solution can cause the compound to precipitate out. Keep the final DMSO concentration in your experimental setup as low as possible, ideally below 0.5%. |
| pH of the aqueous buffer. | The solubility of this compound can be pH-dependent. Although specific data on its pH-solubility profile is limited, you can empirically test a range of pH values for your buffer to find the optimal condition for solubility. |
| Interaction with components in the medium. | Components in complex media, such as salts and proteins, can interact with this compound and reduce its solubility. When preparing working solutions, add the this compound stock solution to the medium slowly while vortexing to ensure rapid and even dispersion. |
| Temperature shock. | Adding a cold stock solution to a warm medium can sometimes induce precipitation. Allow the stock solution to come to room temperature before diluting it into the pre-warmed medium. |
Quantitative Data on this compound Stability
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30-65 mg/mL | [1] |
| DMF | ~25 mg/mL | |
| Ethanol | ~1 mg/mL | |
| PBS (pH 7.2) | ~0.5 mg/mL |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Recommended Duration | Reference |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | |
| Aliquots for short-term use | 4°C | Within 1 week | [1] |
| Aqueous Working Solutions | Room Temperature or 4°C | Use immediately; do not store | General best practice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
To facilitate dissolution, gently vortex the tube. If necessary, sonication can be used.[1]
-
Once the this compound is completely dissolved, briefly purge the headspace of the tube with an inert gas to displace oxygen and minimize oxidation.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
In a sterile microcentrifuge tube, perform a serial dilution of the stock solution in pre-warmed cell culture medium to create an intermediate concentration. This helps to minimize the final DMSO concentration.
-
Add the final diluted this compound solution to your cell culture plates or flasks. Ensure the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.5%).
-
Gently swirl the plates or flasks to ensure even distribution of the compound.
-
Prepare fresh working solutions for each experiment and do not store diluted aqueous solutions.
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: Workflow for assessing this compound stability.
References
- 1. This compound | Antibiotic | Antibacterial | Autophagy | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Repurposing of this compound as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. pH effect on stability and kinetics degradation of nitazoxanide in solution | Drug Analytical Research [seer.ufrgs.br]
Enhancing Nitroxoline's bioavailability for in vivo research
This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the bioavailability of Nitroxoline in preclinical research. Below are frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the systemic bioavailability of this compound limited in vivo?
A1: this compound's systemic application is primarily hindered by its pharmacokinetic properties. Following oral administration, it is rapidly absorbed but also quickly excreted into the urine.[1][2] This results in a short plasma half-life, which limits its therapeutic efficacy in non-urinary tissues.[1][3] Its low water solubility can also present formulation challenges.[3]
Q2: What are the primary strategies to enhance this compound's bioavailability?
A2: The main approaches focus on overcoming its short half-life and limited systemic exposure. Key strategies include:
-
Chemical Modification: Synthesizing novel this compound derivatives or prodrugs can significantly improve pharmacokinetic profiles.[1][3][4]
-
Advanced Formulation: Utilizing modern drug delivery technologies can enhance solubility and control the release of the drug.[5][6] This includes nanoparticle formulations, lipid-based delivery systems, and creating different salt forms like this compound lysinate to improve solubility.[7][8][9]
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) can increase the surface area, which may improve dissolution and absorption rates.[10]
Q3: How can creating derivatives of this compound improve its in vivo performance?
A3: Creating derivatives involves modifying the core structure of this compound to alter its physicochemical properties. Studies have shown that certain derivatives, such as ASN-1213 and ASN-1733, exhibit a longer half-life in mouse plasma, along with improved maximum concentration (Cmax) and overall exposure (AUC) compared to the parent compound.[1][4] These improvements can lead to better therapeutic effects in systemic infection models.[1]
Q4: What is a prodrug strategy and how can it be applied to this compound?
A4: A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This strategy can be used to overcome undesirable properties of the parent drug. For this compound, a prodrug could be designed to have better solubility and a longer biological half-life, reducing the need for frequent administration and potentially expanding its use beyond the urinary tract.[3][11]
Q5: What advanced formulation technologies are suitable for this compound?
A5: Several modern formulation strategies can be employed:
-
Nanoparticles: Encapsulating this compound in nanoparticles, such as metal-organic nanoparticles, can improve its uptake by cancer cells and enhance its antitumor properties in vivo without causing significant systemic toxicity.[7]
-
Lipid-Based Systems: Self-emulsifying drug delivery systems (SEDDS) can be used to improve the solubilization and absorption of poorly water-soluble drugs like this compound from the gastrointestinal tract.[12]
-
Amorphous Solid Dispersions: This technique involves converting the crystalline drug into a higher-energy amorphous state, which can significantly increase its solubility and dissolution rate.[6]
Troubleshooting Guide
Q1: My in vivo experiment shows poor efficacy of this compound in a systemic (non-urinary) cancer or infection model. What is the likely cause?
A1: This is a common issue stemming from this compound's rapid urinary excretion and resulting low systemic bioavailability.[1][2] The concentration of the drug in tissues outside the urinary tract may not reach therapeutic levels for a sufficient duration. The routine administration regimen used for urinary tract infections may not be effective for other indications.[2]
Q2: I am observing high variability in my in vivo results. What could be the cause?
A2: High variability can be due to inconsistent absorption related to the formulation. This compound's low water solubility can lead to erratic absorption. Ensure your vehicle and formulation method produce a consistent and stable suspension or solution. Consider using a formulation strategy known to improve solubility and absorption, such as a lipid-based system or a micronized suspension.[6][10]
Q3: How do I determine an appropriate dose for my mouse model?
A3: Dosing can vary significantly based on the model and the desired therapeutic effect. Preclinical studies have used a wide range of oral doses, from 10 mg/kg to as high as 240 mg/kg, often administered twice daily.[1][2][13] It has been noted that increasing the dose from 30 mg/kg to 240 mg/kg in mice did not appear to increase toxicity, suggesting a good safety profile at higher doses for enhancing efficacy.[2][13] A dose-response study is recommended to determine the optimal dose for your specific model.
Q4: How can I confirm that my new formulation or derivative has improved bioavailability?
A4: A pharmacokinetic (PK) study is essential. This involves administering your formulation to a cohort of animals (e.g., mice) and collecting blood samples at multiple time points. By measuring the drug concentration in the plasma, you can determine key PK parameters like Cmax, Tmax, AUC, and half-life, and compare them to the standard this compound formulation.[1][4][14]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the pharmacokinetic parameters of this compound and its novel derivatives after a single 10 mg/kg oral dose in ICR mice, demonstrating the potential for bioavailability enhancement through chemical modification.
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (h·ng/mL) | Half-life (t1/2) (h) |
| This compound | ~50 | ~0.5 | ~150 | ~1.5 |
| ASN-1213 | ~250 | ~1.0 | ~1200 | ~4.0 |
| ASN-1733 | ~300 | ~2.0 | ~2000 | ~6.0 |
| Data are estimated from figures in the cited source.[1][4] |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound Formulations in Mice
This protocol outlines a standard procedure for evaluating the pharmacokinetic profile of a novel this compound formulation.
1. Animal Model:
-
Use 6-week-old ICR mice (or another appropriate strain), weighing 18–22 g.[4]
-
Acclimatize animals for at least one week before the experiment.
-
Fast the mice overnight (approx. 12 hours) before dosing but allow free access to water.
2. Formulation and Dosing:
-
Prepare the this compound formulation (e.g., suspended in 0.5% carboxymethylcellulose) at the desired concentration.
-
Administer a single oral dose (e.g., 10 mg/kg) via gavage.[1]
3. Blood Sampling:
-
Collect blood samples (approx. 50-100 µL) via retro-orbital sinus or tail vein at predetermined time points.
-
Suggested time points: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.[4]
-
Use at least 3 mice per time point.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Processing:
-
Immediately after collection, centrifuge the blood samples at 4,000 g for 10 minutes at 4°C to separate the plasma.[4]
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
5. Bioanalysis:
-
Quantify the concentration of this compound (or its derivative) in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1]
-
The lower limit of quantification should be appropriate for the expected concentrations (e.g., 5 ng/mL).[1]
6. Data Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Diagrams of Workflows and Signaling Pathways
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preclinical pharmacodynamic evaluation of antibiotic this compound for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20210363165A1 - this compound prodrug and use thereof - Google Patents [patents.google.com]
- 4. Novel this compound derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. upm-inc.com [upm-inc.com]
- 7. researchgate.net [researchgate.net]
- 8. US20230248716A1 - Pharmaceutical compositions comprising this compound lysinate, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 9. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 10. WO2021136381A1 - Pharmaceutical composition containing this compound, this compound tablet, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro Activity of Repurposed this compound Against Clinically Isolated Mycobacteria Including Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
- 14. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining protocols for consistent Nitroxoline experimental results
Welcome to the technical support center for researchers utilizing Nitroxoline. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help ensure the consistency and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's mechanism is multifaceted. Its primary mode of action is the chelation of divalent metal ions, such as zinc (Zn2+) and iron (Fe2+).[1] This metal-chelating property disrupts essential enzymatic processes in pathogens and cancer cells.[2] In cancer research, this compound is also known to inhibit key enzymes like methionine aminopeptidase 2 (MetAP2), sirtuins (SIRT1 and 2), and cathepsin B, which are involved in angiogenesis, cell cycle regulation, and metastasis.[3][4][5]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in organic solvents like DMSO (approx. 30 mg/ml), dimethyl formamide (approx. 25 mg/ml), and ethanol (approx. 1 mg/ml).[6] For aqueous solutions, it can be dissolved directly in PBS (pH 7.2) at approximately 0.5 mg/ml. It is recommended not to store aqueous solutions for more than one day.[6]
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to induce the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway.[7][8] This cascade leads to G1 cell cycle arrest and apoptosis in cancer cells.[7] Additionally, it can inhibit the STAT3 signaling pathway in drug-resistant urothelial bladder cancer.[9]
Q4: What is the stability of this compound in storage?
A4: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[6] Aqueous solutions are less stable and should be prepared fresh for experiments; it is not recommended to store them for more than 24 hours.[6]
Q5: Are there known mechanisms of resistance to this compound?
A5: Yes, resistance to this compound in bacteria has been associated with the upregulation of efflux pumps, which actively remove the compound from the cell.[10][11] Mutations in the regulators of these pumps, such as emrR and oqxR, have been identified in resistant strains of E. coli and K. pneumoniae.[11]
Troubleshooting Guide
Q1: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors:
-
Divalent Cation Concentration: this compound's primary activity is chelating metal ions.[12] Variations in the concentration of divalent cations like Mg2+ and Mn2+ in your culture medium can alter its effective concentration and activity.[12] Ensure you use a consistent, high-quality source for your cell culture medium.
-
Solubility Issues: this compound has limited aqueous solubility (approx. 0.5 mg/ml in PBS).[6] If your stock solution is not fully dissolved or if the compound precipitates upon dilution in the medium, the actual concentration delivered to the cells will be lower and more variable. Always ensure the stock solution is clear before diluting and check for precipitation in the final working solution.
-
Cell Density: The initial cell seeding density can affect the outcome of viability assays. Ensure you are seeding a consistent number of cells for each experiment and that they are in the logarithmic growth phase during treatment.[13]
-
pH of Medium: The antibacterial activity of this compound can be influenced by pH.[14][15] While this is more pronounced in bacterial studies, significant pH shifts in your cell culture medium could potentially affect its activity.
Q2: My in vivo xenograft study is showing lower efficacy than expected from in vitro data. Why might this be?
A2: Discrepancies between in vitro and in vivo results are common and can be attributed to this compound's pharmacokinetic properties. This compound has a short plasma half-life and is subject to rapid urinary excretion.[1][16] This means that maintaining a therapeutic concentration at the tumor site can be challenging.[16] Consider optimizing the dosing regimen (e.g., increasing frequency or dose) to improve tumor exposure.[17] Additionally, this compound is metabolized, and its metabolites, like this compound sulfate, may have different activity profiles compared to the parent drug.[17]
Q3: I am seeing high background in my apoptosis assay after this compound treatment. What can I do to fix this?
A3: High background could be due to off-target effects or issues with the assay itself.
-
Confirm Apoptotic Pathway: this compound can induce apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial depolarization.[1] Ensure your chosen assay is appropriate for these mechanisms. For instance, using a Hoechst stain for chromatin condensation is a reliable method.[13]
-
Titrate Concentration and Time: Very high concentrations of this compound might induce necrosis rather than apoptosis, leading to non-specific staining. Perform a dose-response and time-course experiment to find the optimal concentration and duration that induces apoptosis without significant necrosis.[13]
-
Control for Autophagy: In some cancer cells, this compound can also induce autophagy, which may blunt the apoptotic response.[7][8] Consider using autophagy inhibitors as a control to see if this enhances apoptosis in your model.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |
| T24 | Bladder Cancer | 7.85 | [9] |
| T24/DOX | Doxorubicin-Resistant Bladder Cancer | 10.69 | [9] |
| T24/CIS | Cisplatin-Resistant Bladder Cancer | 11.20 | [9] |
| 5637 | Bladder Cancer | Lower than HUVEC | [17] |
| J82 | Bladder Cancer | 7-10 fold higher than T24 | [17] |
| KCC853 | Urological Cancer | Lower than HUVEC | [17] |
| HUVEC | Endothelial Cells (Control) | >10 (approx. 66% inhibition) | [17] |
| AsPC-1 | Pancreatic Cancer | Dose-dependent effects noted | [18] |
| PANC-1 | Pancreatic Cancer | Dose-dependent effects noted | [19] |
| BxPC-3 | Pancreatic Cancer | Dose-dependent effects noted | [19] |
Table 2: In Vivo Efficacy of this compound in Orthotopic Xenograft Models
| Cell Line | Tumor Model | Dose (mg/kg) | Administration | Tumor Growth Inhibition (%) | Citation(s) |
| 5637 | Bladder Xenograft | 30 | p.o., BID | ~46% | [17] |
| 5637 | Bladder Xenograft | 240 | p.o., BID | ~74% | [17] |
| T24 | Bladder Xenograft | 30 | p.o., BID | 58.5% | [17] |
| T24 | Bladder Xenograft | 120 | p.o., BID | 83.9% | [17] |
| KCC853 | Renal Xenograft | 60 | p.o., BID | 47.5% | [17] |
| KCC853 | Renal Xenograft | 240 | p.o., BID | 63.7% | [17] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.2
-
Complete cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
-
-
Procedure for DMSO Stock Solution (e.g., 30 mM):
-
Weigh the required amount of this compound powder (MW: 190.16 g/mol ) in a sterile tube.
-
Add the appropriate volume of sterile DMSO to achieve a 30 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
-
-
Procedure for Working Solution:
-
Thaw a single aliquot of the DMSO stock solution.
-
Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucial Step: Ensure the final concentration of DMSO in the medium is consistent across all treatments (including vehicle control) and is non-toxic to your cells (typically ≤ 0.1%).
-
Use the working solutions immediately after preparation.
-
Protocol 2: Cell Viability Assay (XTT/MTT)
-
Cell Seeding:
-
Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 2 x 10³ cells/well).[13]
-
Incubate for 24 hours to allow for cell adherence.
-
-
Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium as described in Protocol 1.
-
Remove the old medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 hours).
-
-
Assay:
-
Add the XTT or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the time specified by the manufacturer (typically 2-4 hours) to allow for formazan crystal formation.
-
If using MTT, add the solubilization solution.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the dose-response curve and calculate the IC50 value using a suitable nonlinear regression model.[17]
-
Protocol 3: Apoptosis Assay (Hoechst 33342 Staining)
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate or on coverslips.
-
After overnight incubation, treat cells with the desired concentrations of this compound (e.g., 0, 10, 20 µM) for 48 hours.[13]
-
-
Staining:
-
Remove the medium and wash the cells twice with PBS.
-
Add Hoechst 33342 staining solution (e.g., from ThermoFisher H3570 kit) to the cells and incubate for 10-15 minutes at 37°C, protected from light.[13]
-
Wash the cells twice with PBS to remove excess stain.
-
-
Visualization:
-
Immediately observe the cells under a fluorescence microscope using a UV filter.
-
Apoptotic cells will exhibit condensed chromatin and fragmented nuclei, which appear as bright, condensed dots, whereas normal nuclei will show diffuse, pale blue fluorescence.
-
Visualizations
Caption: Overview of this compound's multifaceted anti-cancer mechanisms.
Caption: this compound's regulation of the AMPK/mTOR signaling pathway.
Caption: General workflow for an in vitro this compound cell-based assay.
Caption: Troubleshooting flowchart for inconsistent IC50 values.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound impairs tumor progression in vitro and in vivo by regulating cathepsin B activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Repurposing of this compound as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Validation of this compound as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uncovering this compound activity spectrum, mode of action and resistance across Gram-negative bacteria | bioRxiv [biorxiv.org]
- 11. Uncovering this compound activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Microbiological consequences of chelation of bivalent metal cations by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Rediscovering this compound: a metal-chelating agent bridging infection and cancer - UCL Discovery [discovery.ucl.ac.uk]
- 17. Preclinical pharmacodynamic evaluation of antibiotic this compound for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Nitroxoline vs. Other STAT3 Inhibitors: A Comparative Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule that, when constitutively activated, plays a pivotal role in the initiation and progression of numerous cancers. Its involvement in cell proliferation, survival, angiogenesis, and immune evasion has made it a prime target for cancer therapy. This guide provides a comprehensive comparison of Nitroxoline, a repurposed antibiotic, with other prominent STAT3 inhibitors in cancer research, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of STAT3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected STAT3 inhibitors across various cancer cell lines. This data provides a quantitative measure of their potency.
| Inhibitor | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | Bladder Cancer | J82, MBT-2 | 9.93, 26.24 | [1] |
| Drug-Resistant Bladder Cancer | T24/DOX, T24/CIS | Not explicitly stated as IC50, but effective at micromolar concentrations | [2][3] | |
| Stattic | General (cell-free assay) | N/A | 5.1 | [4][5][6][7] |
| Head and Neck Squamous Cell Carcinoma | UM-SCC-17B, OSC-19, Cal33, UM-SCC-22B | 2.28 - 3.48 | [8] | |
| Napabucasin | Glioblastoma | U87MG, LN229 | 6.4, 5.6 | |
| Cancer Stem Cells (various) | U87-MG, COLO205, HCT116, etc. | 0.29 - 1.19 | [9][10] | |
| Cryptotanshinone | General (cell-free assay) | N/A | 4.6 | [11][12] |
| Prostate Cancer | DU145 | ~7 (GI50) | [11][12] | |
| Ovarian Cancer | Hey, A2780 | 18.4, 11.2 | [13] | |
| Esophageal Squamous Cell Carcinoma | EC109, CAES17 | 2.57, 10.07 | [14] | |
| AZD9150 | Neuroblastoma | AS, NGP, IMR32 | 0.97 - 0.99 (for protein inhibition) | [15][16] |
| Lymphoma, Lung Cancer | Various | Low nanomolar (for mRNA reduction) | ||
| TTI-101 (C188-9) | Acute Myeloid Leukemia (AML) | Various cell lines | 4 - 7 | |
| Acute Myeloid Leukemia (AML) | Primary samples | 8 - 18 |
Signaling Pathway and Inhibition
The STAT3 signaling cascade is a key pathway in cancer progression. The diagram below illustrates the canonical STAT3 signaling pathway and the points at which various inhibitors exert their effects.
Caption: STAT3 signaling pathway and points of inhibitor intervention.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical experimental workflow for the evaluation of potential STAT3 inhibitors.
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 5. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. youtube.com [youtube.com]
- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Nitroxoline's Superior Anti-Biofilm Efficacy: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the potent anti-biofilm and anti-persister properties of Nitroxoline, benchmarked against other antimicrobial agents.
This compound, a repurposed urinary antiseptic, is gaining significant attention for its remarkable ability to combat bacterial biofilms, which are notoriously resistant to conventional antibiotics.[1][2] This guide provides a comprehensive comparison of this compound's anti-biofilm properties with other agents, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development.
Comparative Efficacy Against Biofilms
This compound has demonstrated broad-spectrum biofilm-eradicating capabilities against a range of clinically significant pathogens, including multidrug-resistant strains.[2][3] Its primary mechanism of action involves the chelation of essential divalent metal ions, such as iron (Fe²⁺) and zinc (Zn²⁺), which are crucial for maintaining the structural integrity of the biofilm matrix.[4][5][6] This disruption of the biofilm architecture allows for increased penetration of antimicrobials and facilitates clearance by the host immune system.
Table 1: Minimum Biofilm Eradication Concentration (MBEC) of this compound vs. Other Antibiotics
| Pathogen | This compound (µM) | Vancomycin (µM) | Colistin (µM) | Ciprofloxacin (µg/ml) | Reference |
| Acinetobacter baumannii | 46.9 | - | 1000 | - | [7] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 93.8 - 188 | 1500 - >2000 | - | - | [3][7] |
| Pseudomonas aeruginosa | - | - | ~1 (reduction) | ~2 (reduction) | [8][9] |
Note: Lower MBEC values indicate higher efficacy. The data for P. aeruginosa with colistin and ciprofloxacin reflects a reduction in viable cells, not complete eradication at the tested concentrations.
Table 2: Efficacy Against Persister Cells
| Pathogen | This compound | Vancomycin | Daptomycin | Reference |
| MRSA (non-biofilm stationary cultures) | Active | Inactive | Inactive | [2][3] |
Mechanism of Action: Metal Ion Chelation
This compound's anti-biofilm activity is intrinsically linked to its function as a metal ion chelator. By sequestering Fe²⁺ and Zn²⁺ from the biofilm matrix, it disrupts the cross-linking of extracellular DNA (eDNA) and other matrix components, leading to biofilm dispersal.[4][5] Transcriptomic analysis of this compound-treated biofilms reveals a rapid upregulation of genes involved in iron acquisition, indicating that the bacteria are experiencing iron starvation.[7]
Caption: this compound's mechanism of action against bacterial biofilms.
Experimental Protocols
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate growth medium (e.g., Tryptic Soy Broth with 0.5% glucose for S. aureus)[7]
-
This compound and other comparator antibiotics
-
Phosphate-buffered saline (PBS)
-
Resazurin or other viability stain
Procedure:
-
Biofilm Formation: Inoculate the wells of a 96-well plate with a standardized bacterial suspension. Incubate for 24-48 hours to allow for biofilm formation.
-
Planktonic Cell Removal: Gently wash the wells with PBS to remove non-adherent, planktonic bacteria.
-
Antibiotic Challenge: Add fresh medium containing serial dilutions of the test antibiotics to the wells with the established biofilms. Include a no-antibiotic control.
-
Incubation: Incubate the plate for a further 24 hours.
-
Viability Assessment: After incubation, remove the antibiotic-containing medium and wash the wells with PBS. Add a viability indicator (e.g., resazurin) and incubate until a color change is observed in the control wells.
-
MBEC Determination: The MBEC is the lowest concentration of the antibiotic that prevents a color change, indicating the eradication of viable bacteria in the biofilm.[7]
Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.
Crystal Violet (CV) Staining for Biofilm Quantification
This method is used to quantify the total biofilm biomass.
Materials:
-
96-well microtiter plates with established biofilms
-
PBS
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
Procedure:
-
Biofilm Formation and Washing: Form biofilms in a 96-well plate and wash with PBS as described in the MBEC protocol.
-
Fixation (Optional): Fix the biofilms with methanol for 15 minutes.
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add 30% acetic acid to each well to solubilize the stain bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 590 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[6]
Ex Vivo Porcine Skin Biofilm Model
This model provides a more clinically relevant assessment of anti-biofilm activity.
Materials:
-
Freshly excised porcine skin
-
Bacterial culture
-
This compound solution
-
Agar plates
Procedure:
-
Skin Preparation: Prepare small sections of porcine skin and sterilize them.
-
Inoculation: Inoculate the surface of the skin explants with a bacterial suspension.
-
Biofilm Formation: Incubate the inoculated skin on agar plates for 48 hours to allow for the formation of a mature biofilm.
-
Treatment: Treat the biofilms on the porcine skin with a defined concentration of this compound (e.g., 400 µM) for a specified duration (e.g., 72 hours).[3]
-
Viable Cell Counting: After treatment, homogenize the skin samples and perform serial dilutions to plate for colony-forming unit (CFU) counting to determine the reduction in viable bacteria.[3]
Caption: Experimental workflow for the ex vivo porcine skin biofilm model.
References
- 1. ijnrd.org [ijnrd.org]
- 2. This compound: a broad-spectrum biofilm-eradicating agent against pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Antibacterial activity of nitroquinoline [chinafinechemical.com]
- 6. researchgate.net [researchgate.net]
- 7. Transcript Profiling of this compound-Treated Biofilms Shows Rapid Up-regulation of Iron Acquisition Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (this compound) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Nitroxoline in various cancer models
An in-depth guide for researchers and drug development professionals on the performance of Nitroxoline versus alternative therapies across various cancer models.
The repurposed antibiotic this compound has emerged as a promising candidate in oncology, demonstrating significant anti-cancer activity in a range of preclinical models. This guide provides a comparative analysis of this compound's efficacy against established cancer therapies and other investigational compounds, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating its potential for further investigation and clinical translation.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro cytotoxicity (IC50 values) and in vivo tumor growth inhibition of this compound and its comparators in bladder, prostate, and breast cancer, as well as glioblastoma.
Table 1: In Vitro Cytotoxicity (IC50) in Bladder Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | T24 | 7.85 | [1] |
| T24/DOX (Doxorubicin-resistant) | 10.69 | [1] | |
| T24/CIS (Cisplatin-resistant) | 11.20 | [1] | |
| J82 | 9.93 | [2] | |
| MBT-2 | 26.24 | [2] | |
| Cisplatin | T24 | 1.8 (approx.) | [1] |
| Clioquinol | T24 | 5-10 fold higher than this compound | [3] |
Table 2: In Vivo Efficacy in Bladder Cancer Models
| Compound | Model | Dosage | Tumor Growth Inhibition | Citation |
| This compound | Orthotopic mouse model | Not specified | Statistically significant | [4] |
| Subcutaneous murine bladder cancer (MBT-2) | 60 mg/kg | Significant anti-tumor effect | [5] | |
| Human bladder cancer xenografts in mice | Not specified | >50% reduction in tumor volume | [6] |
Table 3: In Vitro Cytotoxicity (IC50) in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | PC-3 | 3.2 (colony formation) | [7] |
| LNCaP | Not specified | ||
| DU-145 | Not specified | ||
| Docetaxel | PC-3 | 0.00372 | [8] |
| LNCaP | 0.00113 | [8] | |
| DU-145 | 0.00446 | [8] |
Table 4: In Vitro Cytotoxicity (IC50) in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | MCF-7 | 52.78 (as µg/mL) | [9] |
| Tamoxifen | MCF-7 | 10.045 | [10] |
| MDA-MB-231 | 2230 | [10] |
Table 5: In Vivo Efficacy in Breast Cancer Models
| Compound | Model | Dosage | Tumor Growth Inhibition | Citation |
| This compound | Human breast cancer xenografts in mice | Not specified | 60% reduction in tumor volume | [4] |
Table 6: In Vitro Cytotoxicity (IC50) in Glioblastoma Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Citation |
| This compound | U87 | 50 | [11] |
| U251 | 6 | [11] | |
| Temozolomide | U87 | Median: 180 µM (48h), 202 µM (72h) | [12] |
| U251 | Median: 84 µM (48h), 102 µM (72h) | [12] |
Table 7: In Vivo Efficacy in Glioblastoma Models
| Compound | Model | Dosage | Outcome | Citation |
| This compound | Genetically engineered PTEN/KRAS mouse glioma model | Not specified | No increase in tumor volume after 14 days | [11] |
| TMZ-resistant GBM mouse model | 100 mg/kg/day for 7 days | Slowed tumor progression | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound, Cisplatin) and a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Seed cells and treat with the test compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.
In Vivo Tumor Xenograft Model
Principle: To evaluate the anti-tumor efficacy of a compound in a living organism, human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice). The growth of the resulting tumors is monitored over time in response to treatment with the test compound.
Protocol:
-
Culture the desired cancer cell line and harvest the cells.
-
Resuspend the cells in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.
-
Inject the cell suspension subcutaneously or orthotopically into the flank or the organ of origin of the cancer in immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) and a vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule and dose.
-
Measure the tumor volume (typically using calipers with the formula: (Length x Width²)/2) at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation.
Caption: this compound's multi-target mechanism of action in cancer cells.
Caption: A general workflow for the preclinical evaluation of anti-cancer drugs.
References
- 1. Discovery and Validation of this compound as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer [ijbs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound on Angiogenesis and Growth of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. urologytimes.com [urologytimes.com]
- 7. Repurposing of this compound as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces apoptosis and slows glioma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. DDIS-04. This compound EXHIBIT ANTICANCER ACTIVITY INDUCING APOPTOSIS IN A TEMOZOLOMIDE-RESISTANT GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Nitroxoline's Impact on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nitroxoline's performance in modulating gene expression across different biological systems, supported by experimental data from independent studies. The information is intended to aid researchers in evaluating and potentially replicating findings related to this compound's therapeutic applications.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound's effect on cell viability and gene expression.
Table 1: this compound IC50 Values in Human Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T24 | Urothelial Bladder Cancer | 7.85 | [1] |
| T24/DOX (Doxorubicin-resistant) | Urothelial Bladder Cancer | 10.69 | [1] |
| T24/CIS (Cisplatin-resistant) | Urothelial Bladder Cancer | 11.20 | [1] |
| PC-3 | Prostate Cancer | 5.5 | [2] |
| DU-145 | Prostate Cancer | 7.4 | [2] |
| LNCaP | Prostate Cancer | 5.0 | [2] |
Table 2: Summary of this compound's Impact on Gene Expression in Methicillin-Resistant Staphylococcus aureus (MRSA) Biofilms
| Parameter | Finding | Reference |
| Treatment Conditions | 9.38 µM this compound for 2 hours | [3] |
| Total Differentially Expressed Genes | 452 (out of 2594 annotated genes) | [3] |
| Up-regulated Genes | 153 | [3] |
| Down-regulated Genes | 299 | [3] |
Table 3: RT-qPCR Validation of Differentially Expressed Genes in MRSA Biofilms Treated with this compound
| Gene/Gene Cluster | Function | Fold Change (2h treatment) | Reference |
| sbnE | Siderophore Biosynthesis | ~15-fold increase | [3] |
| isdG | Heme Oxygenase | ~12-fold increase | [3] |
| opp-1C | Oligopeptide Transport | 35.0 ± 10.0-fold increase | [3] |
| opp-1D | Oligopeptide Transport | 10.2 ± 0.8-fold increase | [3] |
Signaling Pathways and Mechanisms of Action
This compound has been shown to modulate distinct signaling pathways in mammalian cancer cells and bacteria.
AMPK/mTOR Pathway in Prostate Cancer
This compound induces G1 cell cycle arrest and apoptosis in prostate cancer cells by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[2][4] This leads to downstream effects on the cyclin D1-Rb-Cdc25A axis.[2][5] Additionally, this compound induces AMPK-dependent activation of Chk2, which contributes to its pro-apoptotic effects.[2][5]
Caption: this compound's activation of AMPK and inhibition of mTOR in prostate cancer cells.
STAT3 Pathway in Drug-Resistant Bladder Cancer
In drug-resistant urothelial bladder cancer, this compound acts as a STAT3 inhibitor.[1][6][7] It downregulates the phosphorylation of STAT3, which in turn suppresses the expression of downstream target genes responsible for chemoresistance (e.g., MDR1 encoding P-glycoprotein), cell cycle progression (e.g., c-Myc, Cyclin D1), and survival (e.g., Survivin, Mcl-1, Bcl-xL).[1][6]
Caption: this compound's inhibition of the STAT3 signaling pathway in bladder cancer cells.
Iron Starvation Response in Bacteria
In bacteria such as MRSA, this compound's primary mode of action is the induction of iron starvation.[3] This is evidenced by the rapid up-regulation of multiple gene clusters involved in iron acquisition, including those for siderophore biosynthesis and transport.[3]
References
- 1. Discovery and Validation of this compound as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing of this compound as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcript Profiling of this compound-Treated Biofilms Shows Rapid Up-regulation of Iron Acquisition Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Validation of this compound as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer [ijbs.com]
- 7. Discovery and Validation of this compound as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Nitroxoline
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Nitroxoline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure a safe working environment and minimize exposure risks.
Hazard Identification and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Safety data sheets (SDS) classify this compound as toxic and an irritant.[1][2]
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
GHS Hazard Pictograms:
-
GHS06 (Skull and crossbones): Indicates acute toxicity (fatal or toxic).[1]
-
GHS07 (Exclamation mark): Indicates potential for skin and eye irritation, skin sensitization, respiratory tract irritation, or acute toxicity (harmful).[1]
NFPA 704 Diamond:
| Category | Rating | Description |
| Health (Blue) | 3 | Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[3] |
| Flammability (Red) | 1 | Materials that require considerable preheating before ignition and combustion can occur.[3] |
| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[3] |
| Special (White) | No special hazards. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure when handling this compound. All PPE should be inspected prior to use and properly removed and disposed of after handling the compound.[3][4]
| PPE Category | Specifications | Rationale |
| Hand Protection | - Chemically resistant, impermeable gloves (e.g., Nitrile, Neoprene).[4]- Gloves must meet standards such as EN 374.[3] | To prevent skin contact, as this compound is toxic upon dermal absorption.[1] |
| Eye & Face Protection | - Safety glasses with side shields.- Chemical safety goggles or a face shield where splashing is possible.[3][5] | To protect against eye irritation from dust particles or splashes.[2] |
| Body Protection | - A disposable gown or a clean lab coat.[4]- Polyethylene-coated polypropylene or other laminate materials are recommended.[4] | To prevent contamination of personal clothing and subsequent skin contact.[5] |
| Respiratory Protection | - Use in a well-ventilated area or under a chemical fume hood.[2][3]- If dust formation is unavoidable, use a NIOSH-approved respirator.[3] | To prevent inhalation, as the compound is toxic and may cause respiratory irritation.[1][2] |
Operational and Handling Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage: Keep the container tightly sealed.[2][3] Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[3][5] The recommended storage temperature for the powder is -20°C.[2][6] The area should be secured and accessible only to authorized personnel.[2]
Step 2: Preparation and Use
-
Work Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood, to minimize dust inhalation.[3]
-
Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[3] Use dedicated equipment (spatulas, weighing paper) and decontaminate it after use.
-
Hygiene: Wash hands thoroughly with soap and water immediately after handling.[2] Do not eat, drink, or smoke in the laboratory area.[2]
Step 3: Spill Management
-
In the event of a spill, follow the established emergency procedure. Evacuate the area and ensure it is well-ventilated.[3]
-
Wear full PPE, including respiratory protection, before attempting to clean up.[2]
-
Contain the spill and prevent it from entering drains.[3]
-
For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal without creating dust.[3]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
Step 4: Disposal
-
Waste this compound: Dispose of unused or waste this compound as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.[5]
-
Contaminated Materials: All disposable PPE, weighing papers, and other materials contaminated with this compound should be placed in a sealed, labeled hazardous waste container.[3]
-
Disposal Method: The best practice is to use a licensed professional waste disposal service.[7][8] If not available, mix the waste with an inert material like cat litter or sand, place it in a sealed plastic bag, and dispose of it in the trash, following local regulations.[8][9]
Emergency Procedures: First Aid
Immediate action is crucial in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin thoroughly with soap and plenty of water. Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |
| Ingestion | DO NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[1][5] |
This compound Properties
| Property | Value |
| Molecular Formula | C₉H₆N₂O₃[10] |
| Molecular Weight | 190.16 g/mol [10] |
| Appearance | Beige powder solid[5] |
| Melting Point | 181-183°C[2] |
| Boiling Point | 419°C at 760 mmHg[2] |
| Solubility in DMSO | 38 - 65 mg/mL[6][11] |
| Storage Temperature | -20°C (powder)[2][6] |
Mandatory Visualization
Caption: Procedural workflow for responding to a this compound spill.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Medicine: Proper Disposal [nationwidechildrens.org]
- 8. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. This compound | CAS 4008-48-4 | LGC Standards [lgcstandards.com]
- 11. This compound | Antibiotic | Antibacterial | Autophagy | TargetMol [targetmol.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
